Methylglucoside
Description
Significance of Glycosidic Structures in Chemical and Biochemical Science
Glycosidic bonds are covalent linkages that join a carbohydrate molecule to another group, which can be another carbohydrate or a non-carbohydrate entity. numberanalytics.comfiveable.me These bonds are fundamental to the structure and function of a vast array of biological molecules and are central to the field of glycobiology. numberanalytics.comnih.gov The formation of these linkages, a process known as glycosylation, creates immense structural diversity, leading to complex branched structures that are vital for storing biological information. numberanalytics.comptfarm.pl
In biological systems, glycosidic structures are integral to numerous processes. numberanalytics.com They are essential for energy metabolism, as the breakdown of glycosidic bonds in polysaccharides like starch and glycogen (B147801) releases monosaccharides for cellular respiration. khanacademy.orgfiveable.me Glycosides play critical roles in cell-cell recognition, immune responses, and signaling pathways. numberanalytics.com For instance, glycoproteins and glycolipids on cell surfaces, which contain complex carbohydrate chains linked by glycosidic bonds, mediate interactions with other cells and molecules. numberanalytics.com The structural integrity of organisms is also reliant on glycosidic linkages; cellulose (B213188) in plants and chitin (B13524) in fungi are polysaccharides that provide structural support. khanacademy.org
The significance of glycosidic structures extends to medicine and pharmacology. Many pharmaceuticals are glycosides, where the sugar moiety can influence the drug's activity and pharmacokinetic properties. numberanalytics.comnumberanalytics.com Notable examples include cardiac glycosides used to treat heart conditions and various antibiotic glycosides. numberanalytics.comamu.edu.az The diverse biological activities of these compounds have made them a focal point in drug discovery, with applications being explored in cancer therapy and the development of new anti-infective agents. numberanalytics.com Furthermore, glycosylation can be used to modify the properties of naturally occurring compounds, such as flavonoids, to improve their solubility and bioavailability for therapeutic use. ptfarm.pl
Historical Milestones in Methylglucoside Synthesis and Glycosylation Methodologies
The study of glycosides and their synthesis is a cornerstone of carbohydrate chemistry, with early developments laying the groundwork for modern glycobiology. A pivotal moment in this history was the work of German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his research on sugars and purines. wikipedia.org
Between 1893 and 1895, Fischer developed a method for forming a glycoside by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst. wikipedia.org This reaction, now known as Fischer glycosidation , was instrumental in preparing the first synthetic glucosides. wikipedia.orgencyclopedia.com By reacting glucose with methanol (B129727) and an acid catalyst, Fischer successfully synthesized α-methylglucoside and β-methylglucoside. researchgate.netencyclopedia.com This achievement was significant not only for creating new compounds but also because the existence of two distinct this compound isomers provided crucial evidence for the cyclic structure of glucose. researchgate.netencyclopedia.com Fischer glycosidation remains a fundamental and economical method for preparing simple alkyl glycosides. wikipedia.orgbrillachem.comresearchgate.net
Another landmark in glycosylation methodology was the Koenigs-Knorr reaction , first reported in 1901 by Wilhelm Koenigs (a student of Adolf von Baeyer and a fellow student of Emil Fischer) and his student Edward Knorr. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction involves the substitution of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgchemeurope.com The Koenigs-Knorr reaction was a major breakthrough as it offered a way to synthesize glycosides with a good degree of stereochemical control, a significant challenge in carbohydrate chemistry. numberanalytics.comlibretexts.org The stereochemical outcome is often influenced by the nature of the protecting group at the C2 position, which can provide "neighboring group participation" to direct the stereochemistry of the newly formed glycosidic bond. wikipedia.orglibretexts.org Over the decades, the Koenigs-Knorr reaction has been extensively studied and modified, with the development of various promoters and glycosyl donors to improve its efficiency, scope, and stereoselectivity. numberanalytics.comnih.govumsl.edu
| Milestone | Key Researchers | Year(s) | Description |
| First Synthesis of Methylglucosides | Emil Fischer | 1893 | Prepared α- and β-methyl glucosides by reacting glucose with methanol and acid, providing evidence for the cyclic structure of sugars. researchgate.netencyclopedia.com |
| Fischer Glycosidation | Emil Fischer | 1893-1895 | Developed a general method for forming glycosides by reacting a sugar with an alcohol under acidic conditions. wikipedia.org |
| Koenigs-Knorr Reaction | Wilhelm Koenigs & Edward Knorr | 1901 | Established a method for synthesizing glycosides by reacting a glycosyl halide with an alcohol using a heavy metal salt promoter. wikipedia.orgnumberanalytics.comnumberanalytics.com |
Current Research Trajectories and Academic Relevance of this compound as a Model Compound and Building Block
This compound continues to be a highly relevant molecule in contemporary chemical research, primarily serving two key roles: as a model compound for fundamental studies and as a versatile building block in synthesis. fiveable.me
As a model compound, this compound provides a simplified and convenient system for studying the properties and reactivity of monosaccharides and the glycosidic bond. fiveable.mecymitquimica.com Its structure, containing the fundamental glucopyranoside core, allows researchers to investigate reaction mechanisms, stereoelectronic effects like the anomeric effect, and the influence of different protecting groups without the complexities of larger oligosaccharides. fiveable.me For example, methyl β-D-glucopyranoside has been used as a carbohydrate model compound in studies simulating industrial processes like oxygen delignification in papermaking to understand the degradation pathways of carbohydrates. researchgate.nettandfonline.com The distinct physical and chemical properties of the α- and β-anomers are useful for investigating the influence of anomeric configuration on reactivity. fiveable.me
The utility of this compound as a chemical building block is widespread. fiveable.me Derived from renewable resources like corn, it serves as a starting material for a variety of value-added chemicals. lubrizol.com Its multiple hydroxyl groups offer numerous sites for chemical modification, allowing for the creation of derivatives with tailored functionalities. lubrizol.com These derivatives are used in a broad range of applications, including as emulsifiers, thickeners, humectants, and emollients in the personal care and cosmetics industries. lubrizol.comwikipedia.org In synthetic organic chemistry, selectively protected this compound derivatives are crucial intermediates. nih.gov They serve as glycosyl acceptors in the synthesis of complex oligosaccharides and glycoconjugates, which are essential for research in glycobiology and for the development of new therapeutics. nih.gov The challenge of selectively protecting the different hydroxyl groups of this compound has driven the development of new synthetic methodologies in carbohydrate chemistry. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
25360-07-0 |
|---|---|
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(3S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3?,4-,5?,6-,7?/m1/s1 |
InChI Key |
HOVAGTYPODGVJG-UVSYOFPXSA-N |
Isomeric SMILES |
COC1[C@@H](C([C@@H](C(O1)CO)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methylglucoside and Its Analogues
Regioselective and Stereoselective Glycosylation Techniques for Methylglucoside Synthesis
The precise control of regioselectivity and stereoselectivity in glycosylation reactions is paramount for the synthesis of specific this compound isomers. nih.gov Researchers have developed and refined several techniques to achieve this, moving from classical methods to more sophisticated approaches.
Fischer Glycosylation Optimization and Mechanism
The Fischer glycosylation is a classical and straightforward method for preparing methyl glycosides by reacting an unprotected sugar with an alcohol in the presence of a strong acid catalyst. nih.govnih.gov Mechanistically, the reaction proceeds through several stages, including the ring-opening of the sugar, the addition of methanol (B129727), and subsequent ring-closure. researchgate.netrsc.orgnih.gov Initially, the kinetic products, which are predominantly the furanosides, are formed. nih.gov As the reaction progresses, it shifts towards the thermodynamically more stable pyranosides. nih.gov
Recent optimizations have focused on improving reaction conditions and catalyst efficiency. For instance, the use of continuous flow processes with heterogeneous acid catalysts has demonstrated high consistency in product ratios and tolerance to water, which is beneficial for otherwise insoluble starting materials. nih.gov Density functional theory (DFT) calculations have provided deeper insights into the reaction mechanism, revealing that the ring-closure step is rate-determining. researchgate.netrsc.orgnih.gov
Table 1: Comparison of Fischer Glycosylation Conditions
| Parameter | Classical Batch Process | Optimized Flow Process |
|---|---|---|
| Catalyst | Strong acid (e.g., H₂SO₄) | Heterogeneous acid catalyst (e.g., QP-SA) nih.gov |
| Reaction Time | Prolonged nih.gov | Controlled residence time |
| Product Distribution | Equilibrium mixture of furanosides and pyranosides nih.gov | Consistent product ratios, favoring thermodynamic products nih.gov |
| Solvent | Typically excess alcohol nih.gov | Methanol, with tolerance for water nih.gov |
Koenigs-Knorr Glycosylation Modifications and Improvements
Originally reported in 1901, the Koenigs-Knorr reaction involves the use of a glycosyl halide, typically a bromide, with an alcohol in the presence of a promoter, such as silver(I) carbonate or mercury(II) salts. nih.govtandfonline.comnumberanalytics.com This method was a significant advancement as it offered better stereocontrol compared to the Fischer glycosylation. nih.gov Over the years, numerous modifications have been introduced to enhance its efficiency and selectivity. numberanalytics.com
Improvements have included the use of different promoters and variations in the glycosyl donor. numberanalytics.com For instance, the Helferich modification utilizes mercury salts as activating agents. tandfonline.com The choice of solvent and reaction temperature has also been optimized to control the stereochemical outcome of the glycosylation. numberanalytics.com These modifications have expanded the utility of the Koenigs-Knorr reaction in the synthesis of complex oligosaccharides. nih.govresearchgate.net
Development of Glycosyl Donors (e.g., Glycosyl Fluorides, Glycosyl Imidates)
The development of novel glycosyl donors has been a major focus in modern carbohydrate chemistry to overcome the limitations of classical methods.
Glycosyl Fluorides: Introduced by Mukaiyama and colleagues in 1981, glycosyl fluorides are valued for their enhanced thermal and chemical stability compared to other glycosyl halides. tandfonline.combeilstein-journals.org This stability allows for their purification by chromatography. tcichemicals.com They can be activated by various promoters, including Lewis acids like boron trifluoride etherate (BF₃·Et₂O) and combinations like stannous chloride (SnCl₂) and silver perchlorate (B79767) (AgClO₄). tandfonline.comtcichemicals.com The use of liquid sulfur dioxide as a promoting solvent has also been explored for metal-free glycosylation with glycosyl fluorides. beilstein-journals.org These donors react efficiently with a range of nucleophiles to produce glycosides in high yields. tandfonline.com
Glycosyl Imidates: Glycosyl imidates, particularly trichloroacetimidates, are another important class of glycosyl donors. tandfonline.com They are typically prepared from hemiacetals and trichloroacetonitrile (B146778) in the presence of a base. These donors are activated by catalytic amounts of a Lewis or Brønsted acid to form glycosidic bonds. tandfonline.com The stereochemical outcome of the reaction can often be controlled by the choice of solvent and reaction conditions. For example, reactions in the presence of dimethylformamide (DMF) have been shown to produce glycosyl imidates with high stereoselectivity. tandfonline.com
Enzyme-Catalyzed Glycosylation Approaches
Enzymatic glycosylation offers a highly selective and environmentally friendly alternative to chemical synthesis. mdpi.comresearchgate.net This approach utilizes enzymes such as glycosyltransferases and glycosidases to catalyze the formation of glycosidic bonds with high regio- and stereoselectivity under mild reaction conditions. mdpi.comualberta.ca
Glycosyltransferases (GTs): These enzymes transfer a sugar moiety from an activated sugar donor, such as a sugar nucleotide, to an acceptor molecule. mdpi.comlu.se While highly efficient and specific, the large-scale use of GTs can be limited by the cost and availability of the sugar nucleotide donors. ualberta.ca
Glycosidases (Glycosyl Hydrolases, GHs): In their natural function, glycosidases hydrolyze glycosidic bonds. However, under specific conditions, the reaction can be reversed to form new glycosidic linkages through a process called transglycosylation. mdpi.comlu.se This method is attractive due to the wider availability and lower cost of the enzymes compared to GTs. d-nb.info
Glycosynthases: To overcome the hydrolytic side reactions of wild-type glycosidases, engineered enzymes called glycosynthases have been developed. mdpi.comd-nb.info In these mutants, the catalytic nucleophile is replaced with a non-nucleophilic amino acid, rendering the enzyme hydrolytically inactive. Glycosynthases can then catalyze the formation of a glycosidic bond using an activated glycosyl donor, typically a glycosyl fluoride, with high efficiency. mdpi.comd-nb.info
A combinatorial biosynthesis approach using a glycosyltransferase (GT) and a methyltransferase (MT) from the fungus Beauveria bassiana has been shown to produce 4-O-methylglucosides. pnas.org This system can glycosylate a wide range of substrates, which are then methylated by the dedicated MT. pnas.org
Novel Catalytic Systems in this compound Synthesis
The development of novel catalytic systems is a continuous effort to improve the efficiency, selectivity, and sustainability of this compound synthesis. cardiff.ac.uksciencedaily.com
Lewis Acid Catalysis Enhancements
Lewis acid catalysis plays a crucial role in many glycosylation reactions by activating the glycosyl donor. sioc.ac.cnwikipedia.org Enhancements in this area focus on developing more effective and selective Lewis acid promoters. wikipedia.org
Lewis acids, which are electron-pair acceptors, coordinate to an electronegative atom on the glycosyl donor, increasing the electrophilicity of the anomeric carbon and making it more susceptible to nucleophilic attack by the acceptor. wikipedia.orgpreprints.org Common Lewis acids used in glycosylation include boron trifluoride (BF₃), tin(IV) chloride (SnCl₄), and aluminum trichloride (B1173362) (AlCl₃). wikipedia.org
Recent research has explored the use of more sophisticated Lewis acid systems to achieve higher levels of control. For example, the combination of a Brønsted acid and a Lewis acid in an ionic liquid has been shown to enhance catalytic activity in transesterification reactions. preprints.org The development of chiral Lewis acid catalysts has also been instrumental in achieving asymmetric catalysis, leading to the stereoselective synthesis of specific glycosides. wikipedia.org DFT calculations have been employed to understand the mechanism of Lewis acid-catalyzed glycosidation, such as the Fischer-Helferich reaction catalyzed by Al³⁺, providing insights into the role of the catalyst in proton transfer. researchgate.netrsc.orgnih.gov
Brønsted Acid Catalysis for Controlled Reactions
Brønsted acids play a crucial role in the synthesis of this compound, primarily through the acid-catalyzed methanolysis of cellulose (B213188) or glucose. researchgate.netrsc.org These catalysts provide the necessary protons to break the glycosidic bonds in cellulose, facilitating its conversion into this compound. researchgate.net The strength of the Brønsted acid can significantly influence the reaction's efficiency. For instance, strong acids like sulfuric acid have shown higher catalytic activity compared to weaker acids like phosphoric, formic, and acetic acids under similar conditions. researchgate.net
The combination of Brønsted and Lewis acids has also been explored to enhance catalytic activity. researchgate.net While Brønsted acids facilitate hydrolysis, dehydration, and esterification, Lewis acids are key for isomerization reactions. researchgate.net A balanced ratio of Brønsted to Lewis acid sites is often crucial for maximizing the yield of desired products and minimizing byproducts. rsc.orgresearchgate.netrsc.org For instance, in the conversion of cellulose to methyl levulinate, a high Brønsted/Lewis acid ratio is necessary to prevent the formation of byproducts like methyl lactate. rsc.org
Researchers have investigated various Brønsted acid catalysts, including homogenous acids like sulfuric acid and heterogeneous solid acid catalysts. researchgate.netsels-group.eu While homogenous catalysts can be highly effective, they pose challenges in separation and recycling. sels-group.eu This has led to increased interest in solid acid catalysts, which offer the advantage of easier separation from the reaction mixture.
Heterogeneous Catalysis for Sustainable Production
Heterogeneous catalysis is a cornerstone of sustainable chemical production, offering advantages such as catalyst recyclability, reduced waste, and often milder reaction conditions. In the context of this compound synthesis, a variety of heterogeneous catalysts have been developed and investigated.
Solid acid catalysts are a prominent class of heterogeneous catalysts used for converting cellulose and other biomass-derived carbohydrates into valuable chemicals like this compound. sels-group.eu These include:
Sulfonated carbon-based catalysts: Derived from the pyrolysis of biomass, these materials exhibit high acidity and have demonstrated excellent performance in the hydrolysis of cellulose to produce high yields of methyl glucosides. nih.gov They are also noted for their stability, allowing for multiple recycling cycles with only a slight loss in activity. nih.gov
Zeolites: These microporous aluminosilicate (B74896) minerals can be modified to possess both Brønsted and Lewis acid sites, making them effective for various transformations of sugars. rsc.org
Metal oxides and mixed metal oxides: Materials like niobium-based phosphates and palladium supported on complex metal oxides have been shown to be effective in the conversion of this compound and its derivatives. researchgate.netresearchgate.net For example, a Pd/CuO–Ce0.5Mn0.5O2 catalyst has been used for the selective oxidation of this compound to glucuronic acid and glucuronolactone, achieving high yields. researchgate.net
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com
Utilization of Renewable Feedstocks and Biomass Conversion
A fundamental principle of green chemistry is the use of renewable feedstocks. yale.edu Lignocellulosic biomass, which is abundant and non-food-based, is a prime renewable source for producing this compound and other bio-based chemicals. rsc.orgheraeus-precious-metals.com This biomass is primarily composed of cellulose, hemicellulose, and lignin. researchgate.net
The conversion of lignocellulosic biomass, particularly the cellulose component, into this compound is a key area of research. researchgate.netnih.gov One-pot acid-catalyzed methanolysis has been shown to be an effective method for the direct conversion of biomass like bamboo into methyl-D-glucoside with high yields. researchgate.netrsc.org This process involves liquefying the biomass in methanol with an acid catalyst at elevated temperatures. rsc.org Research has demonstrated the feasibility of achieving high conversion rates of biomass and significant molar yields of methyl-D-glucoside in short reaction times. researchgate.netrsc.org
The following table summarizes the results of a study on the one-pot methanolysis of bamboo to produce methyl-D-glucoside. rsc.org
| Parameter | Value |
|---|---|
| Biomass Conversion Ratio | 85 wt% |
| Molar Yield of Methyl-D-glucoside | 40.6 mol% |
| Methanol/Bamboo Mass Ratio | 7 |
| Catalyst Concentration | 2.0 wt% |
| Reaction Temperature | 200 °C |
| Reaction Time | 10 min |
Solvent-Free or Reduced-Solvent Reaction Methodologies
Another key principle of green chemistry is the reduction or elimination of solvents in chemical processes. yale.edu Solvent-free or reduced-solvent methodologies offer several advantages, including reduced waste, lower costs, and simplified purification processes.
In the synthesis of this compound derivatives, such as this compound polyesters, solvent-free systems have been successfully employed. acs.orgacs.org For instance, the transesterification reaction between this compound and fatty acid methyl esters can be carried out without a solvent, using a catalyst like sodium metal or potassium carbonate. acs.orgacs.org Research has focused on optimizing reaction parameters such as temperature, time, and reactant molar ratios to maximize the yield in these solvent-free systems. acs.orgnih.gov
A chemoenzymatic approach has also been developed for the synthesis of sugar-containing hydrogels in a solvent-free process. nih.gov This method involves the lipase-catalyzed esterification of β-methylglucoside, which has been shown to be faster and more complete compared to processes using solvents. nih.gov
The table below presents optimized conditions for the solvent-free synthesis of this compound polyester (B1180765). acs.orgnih.gov
| Parameter | Optimal Value |
|---|---|
| Reaction Time | 6.3 h |
| Synthesis Temperature | 123.8 °C |
| Substrate Molar Ratio (FAME to this compound) | 5.9:1 |
| Predicted Molar Conversion | 55.68% |
Atom Economy and Process Intensification
Atom Economy
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.org The goal is to design synthetic methods that maximize the incorporation of all materials used in the process, thereby minimizing waste. yale.eduacs.orgprimescholars.com Reactions with 100% atom economy are ideal, as all reactant atoms are converted into the product. nih.gov
In the context of this compound synthesis, catalytic reactions are often highly atom-economical as they typically involve the addition of reactants with minimal byproducts. nih.gov The use of protecting groups, which require additional reagents and generate waste, should be minimized or avoided to improve atom economy. yale.eduacs.org
Process Intensification
Process intensification refers to the development of smaller, cleaner, and more energy-efficient manufacturing processes. vapourtec.com It aims to dramatically improve manufacturing by decreasing equipment size, waste production, and energy consumption. vapourtec.comcytivalifesciences.com This can be achieved through various strategies, including the use of novel reactors, running reactions under more extreme but controlled conditions, and shifting from batch to continuous flow processing. vapourtec.compharmafeatures.com
Continuous flow chemistry, a key aspect of process intensification, offers several advantages for the synthesis of this compound and its derivatives, including:
Improved safety: Smaller reaction volumes and better heat transfer reduce the risks associated with hazardous reactions. vapourtec.commdpi.com
Enhanced efficiency: Continuous processes can lead to higher yields and reduced reaction times. mdpi.com
Scalability: Scaling up from laboratory to industrial production is often more straightforward with continuous flow systems. pharmafeatures.com
By integrating principles of atom economy and process intensification, the chemical industry can move towards more sustainable and economically viable methods for producing this compound and other valuable chemicals. vapourtec.commdpi.com
Chemical Derivatization and Functionalization of Methylglucoside
Synthesis of Methylglucoside Esters and Ethers
The hydroxyl groups of this compound are primary targets for esterification and etherification reactions, leading to the formation of valuable derivatives. These modifications can be achieved through various chemical and enzymatic strategies, often with a focus on controlling the regioselectivity of the reaction to obtain specific isomers.
Controlling the site of acylation or alkylation on the this compound molecule is a key challenge due to the presence of four hydroxyl groups with varying reactivity. bassetti-group.com The primary hydroxyl group at the C-6 position is generally the most reactive due to less steric hindrance, but selective modification of the secondary hydroxyls at C-2, C-3, and C-4 is more complex.
Several strategies have been developed to achieve regioselectivity. One common approach involves the use of protecting groups to block certain hydroxyls while leaving others available for reaction. For instance, 2,3,4-tri-O-benzyl-α-D-methylglucoside can be prepared and subsequently reacted with various acids to form esters at the C-6 position. mdpi.com Tin-mediated reactions have also proven effective for differentiating between diol pairs. For example, the reaction of methyl α-D-glucopyranoside with dibutyltin (B87310) oxide can lead to the formation of a stannylene acetal (B89532) intermediate, which then directs acylation to specific positions. odu.edu
Organobase-catalyzed methods offer a metal-free alternative for regioselective acylation. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst with 1-benzoylimidazole as the acylating agent has been shown to favor benzoylation at the primary hydroxyl group of methyl glucoside. mdpi.com Transition metal catalysis, such as with copper(II) salts, has been employed for the regioselective alkylation of methyl 4,6-O-benzylidene-α-D-glycopyranosides. ntu.edu.sg More recently, palladium-catalyzed oxidation has been developed for the highly regioselective oxidation of the C-3 hydroxyl group of methyl α-D-glucopyranoside, providing a pathway to otherwise difficult-to-access derivatives. researchgate.netscirp.org
Table 1: Comparison of Regioselective Acylation/Alkylation Methods for this compound
| Method | Reagents/Catalyst | Target Position(s) | Reported Yield | Reference |
|---|---|---|---|---|
| Organobase Catalysis | 1-benzoylimidazole, DBU | Primary OH (C-6) | 70-72% | mdpi.com |
| Tin-mediated Acylation | Acyl chloride, Me2SnCl2 | C-3 | 95-98% | odu.edu |
| Tin-mediated Acylation | BzCl, Bu2SnO | C-2, C-3, C-6 (leaving C-4 free) | 91% | odu.edu |
| Transition Metal Alkylation | Benzyl/allyl halides, Copper(II) salts | Varies (e.g., C-3) | Not specified | ntu.edu.sg |
| Palladium-catalyzed Oxidation | Palladium/neocuproine (B1678164) | C-3 | 86% (NMR yield) | scirp.org |
Enzymatic synthesis of this compound esters presents a green alternative to chemical methods, offering high regioselectivity under mild reaction conditions. researchgate.net Lipases, particularly immobilized forms like Novozym 435 (lipase B from Candida antarctica), are widely used for this purpose. nih.govcambridge.org These enzymatic reactions typically favor the esterification of the primary hydroxyl group at the C-6 position.
The synthesis of sugar fatty acid esters (SFAEs) is a prominent application of this method. These esters are nonionic surfactants with broad applications. cambridge.org For example, this compound can be esterified with fatty acids like lauric acid or palmitic acid, catalyzed by Novozym 435. cambridge.orgmdpi.com The choice of solvent is crucial for reaction efficiency, with solvents like 2-methyl-2-butanol (B152257) (2M2B) and acetonitrile (B52724) showing good results. cambridge.orgmdpi.com In some cases, solvent-free systems are also effective and can lead to faster reaction rates. nih.gov
Enzymatic esterification has also been used to produce polymerizable monomers from this compound. For instance, the reaction of β-methylglucoside with acrylic acid or methacrylic acid using Novozym 435 yields β-methylglucoside acrylate (B77674) (MGAA) and β-methylglucoside methacrylate (B99206) (MGMAA), respectively. nih.gov Optimal conditions for these reactions have been determined, including solvent (tert-butanol), enzyme concentration, and molar ratios of the reactants. capes.gov.brnih.gov
Table 2: Research Findings on Enzymatic Esterification of this compound
| Enzyme | Substrates | Product | Key Findings | Reference |
|---|---|---|---|---|
| Novozym 435 | β-methylglucoside, acrylic/methacrylic acid | β-methylglucoside acrylate/methacrylate | Optimal solvent: t-butanol. Max conversions: 59.3% (acrylic), 71.3% (methacrylic). | nih.gov |
| Novozym 435 | Methyl glucoside, palmitic acid | Methyl glucoside palmitate | Optimal bisolvent system: [HMIm][TfO]/2M2B. | cambridge.org |
| Novozym 435 | Methyl-α-D-glucopyranoside, lauric acid | Methyl-α-D-glucopyranoside mono-oleate | Optimal solvent: MeCN (87% yield). Reaction time significantly reduced to 4h. | mdpi.com |
| Lipase (B570770) from Candida antarctica | Methyl-D-glucopyranoside, dodecanoic acid | Methyl 6-O-dodecanoyl-D-glucopyranoside | High yield of regiospecifically esterified monoester. | researchgate.net |
Regioselective Acylation and Alkylation Strategies
Polymeric Derivatives of this compound
The functional groups of this compound can be utilized to synthesize a variety of polymers, positioning it as a valuable building block for creating sustainable and functional biomaterials. mdpi.comrpi.edu These polymeric derivatives range from linear biopolymers to complex three-dimensional networks like hydrogels.
This compound can be incorporated into polymer structures either in the main chain or as a pendant group. Chemoenzymatic synthesis is a powerful approach for creating such polymers. wgtn.ac.nz This method combines the high selectivity of enzymes for monomer synthesis with the efficiency of conventional polymerization techniques.
For example, sugar acrylate monomers like α-methyl glucoside 6-acrylate, prepared enzymatically, can be polymerized via free-radical polymerization to create poly(sugar acrylate)s where the sugar moiety is a pendant group on a polyacrylate backbone. cambridge.orgwgtn.ac.nz These polymers are of interest for their potential biocompatibility and biodegradability. Another approach involves the polycondensation of a sugar with a diester, catalyzed by an enzyme, to form polyesters where the sugar unit is part of the polymer backbone. wgtn.ac.nz Furthermore, this compound can be ethoxylated and subsequently esterified with fatty acids to produce macromolecular compounds used as emulsifiers, thickening agents, and emollients. mdpi.comnih.gov
Graft polymerization is a technique used to modify the surface and properties of a polymer backbone by attaching different monomer chains as side branches ("grafts"). capes.gov.br While extensively studied for polysaccharides like cellulose (B213188) and starch, the application of this technique directly to this compound as a scaffold is less documented but conceptually feasible. scirp.orgorientjchem.org The principle involves creating active sites on the this compound molecule, typically by radical initiation, from which polymer chains can grow.
This "grafting from" approach can be initiated by chemical initiators (like ceric ions or peroxide systems), radiation, or photoinitiation. scirp.orgcapes.gov.br For instance, ethyl radicals generated from the reaction of diethylzinc (B1219324) with oxygen can react with the C-6 position of a glucose unit to initiate the graft polymerization of monomers like methyl methacrylate (MMA). scirp.org This suggests that similar mechanisms could be applied to this compound, using its hydroxyl groups as sites for radical formation and subsequent grafting of various vinyl monomers to create novel copolymers with tailored properties. nih.gov
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. cambridge.org this compound derivatives are excellent candidates for creating biocompatible and biodegradable hydrogels. A common strategy involves the polymerization of this compound-based monomers containing a polymerizable group, such as an acrylate or methacrylate. nih.govcambridge.org
For example, β-methylglucoside acrylate (MGAA) and β-methylglucoside methacrylate (MGMAA) can be synthesized chemoenzymatically and then polymerized via free-radical polymerization in the presence of a crosslinking agent like ethylene (B1197577) glycol dimethacrylate (EGDMA) to form hydrogels. nih.gov The properties of these hydrogels, such as swelling ratio and tensile strength, can be tuned by adjusting the concentration of the crosslinker. nih.gov These sugar-based hydrogels are highly water-absorbent and have potential applications in areas like drug delivery and as water-absorbents. cambridge.orgwgtn.ac.nz
Furthermore, these hydrogels can be designed as "smart materials" that respond to external stimuli such as pH, temperature, or the presence of specific molecules. mdpi.comfrontiersin.orgazonano.com By incorporating stimuli-responsive polymers or functional groups, hydrogels based on this compound can exhibit controlled swelling or drug release behavior. frontiersin.org For instance, the incorporation of ionizable groups can render the hydrogel sensitive to pH and ionic strength. cambridge.org The development of such smart materials from renewable resources like this compound is a growing area of research with potential applications in biomedicine and biotechnology. bassetti-group.comresearchgate.net
Biodegradable Polymer Design and Synthesis
This compound, derived from abundant and renewable resources, is an attractive building block for the synthesis of biodegradable polymers. dntb.gov.uanih.gov Its inherent biodegradability makes it a valuable alternative to petroleum-derived monomers for creating more environmentally friendly plastics. dntb.gov.uanih.gov The chemical modification of this compound into polymerizable monomers is a key strategy. For instance, by introducing polymerizable functionalities like acryl or methacryl groups, new monomers can be created. nih.gov
A notable example involves the synthesis of 2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose (MGlc) and 2,3,4,6-tetra-O-acetyl-1-acryloylglucopyranose (AGlc) from glucose derivatives. nih.govnih.gov These monomers can be polymerized or copolymerized with other monomers like methyl methacrylate (MMA) and N-vinylpyrrolidone (NVP). nih.govnih.gov Research has shown that homopolymers of MGlc and AGlc are biodegradable, unlike conventional polymers such as PMMA. nih.gov Copolymers, particularly ternary copolymers like MGlc/AGlc-MMA-NVP, have demonstrated significant weight loss (over 10%) after six months, indicating their biodegradable nature. nih.govnih.gov The synthesis often involves reacting an acetylated glucose precursor with reagents like potassium acrylate in a solvent such as N,N-dimethylformamide. nih.gov
Table 1: Biodegradability of this compound-Based Copolymers
| Copolymer Composition | Observation | Source |
|---|---|---|
| MGlc Homopolymer | Biodegradable | nih.gov |
| AGlc Homopolymer | Biodegradable | nih.gov |
| MGlc/AGlc-MMA-NVP | >10% weight loss after six months | nih.govnih.gov |
This compound-Based Surfactants and Amphiphiles
This compound serves as a versatile hydrophilic headgroup for the creation of nonionic surfactants. acs.org These sugar-based surfactants are gaining popularity due to their favorable environmental profile and performance characteristics. nih.gov By attaching hydrophobic tails, typically fatty acid or fatty alcohol chains, to the this compound core, a wide range of amphiphilic molecules can be produced. pageplace.de The linkage between the hydrophilic head and the hydrophobic tail can be an ester, ether, or amide bond, each imparting different properties to the final surfactant molecule. researchgate.net For example, esterification of this compound with fatty acid methyl esters enhances the molecule's lipophilicity. acs.orgnih.gov
Design and Synthesis of Glycolipid Mimics
Glycolipids are molecules containing both a carbohydrate and a lipid component, and this compound provides an excellent platform for synthesizing mimics of these structures. scispace.com The synthesis of these mimics often involves attaching one or two hydrophobic alkyl chains to the this compound scaffold. researchgate.net One synthetic approach involves a nucleophilic substitution followed by a Staudinger coupling to create an amide linkage between the this compound headgroup and fatty acid tails. researchgate.net This method allows for the attachment of various fatty acids, including both straight-chain and branched Guerbet-type acids, with chain lengths ranging from C8 to C16. researchgate.net Another strategy is the esterification of this compound with fatty acid methyl esters, catalyzed by a base like potassium carbonate at elevated temperatures, to produce methyl glucoside esters. pageplace.de These synthetic glycolipids can mimic the structure and function of natural glycolipids for various material applications.
Structure-Function Relationships in Detergency and Emulsification
The performance of this compound-based surfactants in detergency and emulsification is directly linked to their molecular structure. acs.org Key structural factors include the length of the hydrophobic alkyl chain, the degree of substitution on the glucoside unit, and the nature of the linkage (ester, ether, or amide). acs.orgresearchgate.net
Methyl glucoside esters, for example, are sparingly soluble in water but exhibit excellent emulsification properties, making them suitable as emulsifiers in various formulations. acs.orgnih.gov The mechanism of detergency involves the surfactant molecules reducing the interfacial tension between oil and water, wetting the surface and the soil, and then emulsifying the soil into the cleaning water. microtrac.czipcol.com Surfactant molecules form micelles in solution, where the hydrophobic tails surround the oily dirt, and the hydrophilic heads pull the encapsulated soil into the water. ipcol.com
Amide-linked surfactants derived from this compound have been shown to form stable water-in-oil emulsions and gels. researchgate.net The specific structure, such as those incorporating branched Guerbet-type fatty acids, can influence the phase behavior, with some forming hexagonal phases that contribute to their emulsifying power. researchgate.net The choice between different linkages is also critical; for instance, amide and ether linkages offer greater resistance to hydrolysis under alkaline conditions compared to ester linkages, which is an advantage in many detergent formulations. rsc.org
Table 2: Properties of this compound-Based Surfactants
| Surfactant Type | Linkage | Key Properties | Application | Source |
|---|---|---|---|---|
| Methyl Glucoside Esters | Ester | Sparingly water-soluble, excellent emulsification | Emulsifiers, emollients, thickeners | acs.orgnih.gov |
| Amide-Linked Surfactants | Amide | High Krafft temperatures, form stable w/o emulsions/gels | Water-in-oil emulsifiers | researchgate.net |
| Fatty Acid Glucamides | Amide | Good synergy with anionic surfactants, stable in alkaline conditions | Dishwashing agents, detergents | rsc.org |
This compound-Containing Conjugates and Macromolecules (Non-Biological Activity Focused)
This compound is a valuable component in the synthesis of complex macromolecules and glycoconjugates intended for advanced materials applications. dokumen.pub These materials leverage the unique structural and physical properties conferred by the carbohydrate moiety, such as hydrophilicity, chirality, and the potential for specific interactions. The focus of this research is often on creating novel polymers and materials with tailored properties, rather than on eliciting a biological response. nih.govmdpi.comnih.gov
Glycoconjugate Synthesis for Advanced Materials
The synthesis of glycoconjugates involves attaching this compound to other molecules or polymer backbones to create materials with advanced functionalities. These glycoconjugates can be designed for applications ranging from specialized polymers to functional surfaces. The process often requires sophisticated synthetic strategies to control the regioselectivity and stereoselectivity of the glycosidic linkages. rsc.org For example, metal-catalyzed one-pot transformations have been developed to streamline the synthesis of complex carbohydrate structures, improving efficiency and yield. rsc.org These methods allow for the sequential addition of different molecular components to the this compound core, building up complex structures for material science applications.
This compound as a Scaffold for Complex Carbohydrate Assembly
This compound serves as a fundamental building block, or scaffold, for the synthesis of more complex oligosaccharides and glycans. nih.gov Its readily available and well-defined stereochemistry makes it an ideal starting point. Synthetic chemists utilize the multiple hydroxyl groups on the this compound ring, employing protection/deprotection strategies to selectively modify specific positions. nih.gov
For instance, regioselective reactions, such as tin-mediated acylations or benzylations, allow chemists to differentiate between the hydroxyl groups, enabling the controlled, stepwise addition of other sugar units. nih.gov Partially protected this compound derivatives, with one or two free hydroxyl groups, act as glycosyl acceptors in glycosylation reactions, allowing for the construction of branched or linear oligosaccharide chains. nih.gov This modular approach is fundamental to creating complex carbohydrate structures that can be used to build advanced glycopolymers and other materials. researchgate.net
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction reactions of this compound are fundamental to its chemical derivatization, enabling the introduction of new functional groups and the synthesis of a wide array of valuable compounds. fiveable.menih.gov The presence of multiple hydroxyl groups of varying reactivity—a primary hydroxyl at the C6 position and secondary hydroxyls at C2, C3, and C4—presents a significant challenge for selective modification. nih.gov However, various methods have been developed to achieve regioselective oxidation, while periodate (B1199274) oxidation provides a classic method for cleaving the glucopyranoside ring. nih.govrsc.orgrsc.org
Selective Oxidation of Hydroxyl Groups
The selective oxidation of specific hydroxyl groups in the this compound molecule is a key strategy for creating tailored derivatives without the need for extensive protecting group chemistry. nih.govchinesechemsoc.org Research has focused on developing catalytic systems that can differentiate between the primary and secondary hydroxyls, or even among the different secondary hydroxyl groups. rsc.orgresearchgate.net
The primary hydroxyl group at the C6 position is often targeted for oxidation due to its higher steric accessibility compared to the secondary hydroxyls. rsc.orgresearchgate.net One approach involves the use of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as a catalyst, often in combination with a primary oxidant like sodium hypochlorite (B82951) or in electrochemical systems. nih.govresearchgate.net This method can selectively oxidize the C6-hydroxyl to a carboxylic acid, forming methyl-α-D-glucopyranosiduronic acid. researchgate.net For instance, using a silver carbonate-celite catalyst to promote the disproportionation of TEMPO in an aqueous solution at pH 9.5 resulted in a 99 mol% selectivity for methyl-α-D-glucopyranosiduronic acid at 90% conversion of the pyranoside. researchgate.net Other catalytic systems, such as sodium tungstate/hydroperoxide and rhodium catalysts, have also been employed for the selective oxidation of the primary alcohol. rsc.orgciac.jl.cn The sodium tungstate/hydroperoxide system has been shown to yield a combined 74.07% of glucuronic acid and its lactone. ciac.jl.cn
Conversely, the selective oxidation of secondary hydroxyl groups, particularly at the C3 position, has been achieved using palladium-based catalysts. nih.govresearchgate.nettaylorfrancis.com A catalytic system formed in situ from Pd(OAc)₂ and neocuproine in methanol (B129727) can selectively oxidize the C3-hydroxyl group of methyl α-D-glucopyranoside. researchgate.netacs.org This method is notable for its high regioselectivity, even with complex substrates like di- and oligosaccharides, where it exclusively oxidizes the C3-OH of the terminal glucose residue at the non-reducing end. taylorfrancis.comacs.org Visible-light-promoted oxidation using quinuclidine (B89598) as a mediator has also been shown to selectively target the C3 position. chinesechemsoc.org
The table below summarizes various catalytic systems and their regioselectivity in the oxidation of this compound.
| Catalyst System | Target Hydroxyl Group | Product | Selectivity/Yield | Reference |
| Pd(OAc)₂ / Neocuproine | C3-OH | Methyl α-D-xylo-hexopyranosid-3-ulose | 86% NMR Yield | acs.org |
| Silver Carbonate-Celite / TEMPO | C6-OH | Methyl-α-D-glucopyranosiduronic acid | 99 mol% Selectivity | researchgate.net |
| Sodium Tungstate / Hydroperoxide | C6-OH | Glucuronic acid and its lactone | 74.07% Combined Yield | ciac.jl.cn |
| Pd/La₀.₅Pb₀.₅Mn₀.₉Sn₀.₁O₃ | C6-OH | Glucuronic acid and glucuronolactone | 60% Total Yield | researchgate.net |
| Rhodium Catalyst | C6-OH | Glucuronic acid | Selective oxidation | rsc.org |
Periodate Oxidation Studies
Periodate oxidation is a well-established method for the structural analysis of carbohydrates, including this compound. rsc.orgnih.gov The reaction, known as the Malaprade reaction, involves the cleavage of the carbon-carbon bond between adjacent hydroxyl groups (vicinal diols) by the periodate ion (IO₄⁻). tandfonline.comresearchgate.net
In the case of methyl α-D-glucopyranoside, the pyranose ring contains three vicinal diol systems: C2-C3, C3-C4, and the C3-C4 bond which is part of a larger C2-C3-C4 glycol system. The oxidation of methyl hexopyranosides, such as this compound, consumes two moles of periodate and produces one mole of formic acid and a specific dialdehyde (B1249045). rsc.orgcdnsciencepub.com The formic acid originates from the C3 carbon atom, which is situated between three adjacent hydroxyl groups. rsc.org The C-C bonds between C2-C3 and C3-C4 are cleaved. rsc.org
The reaction proceeds through a cyclic periodate ester intermediate. researchgate.net The stoichiometry of the reaction provides valuable information about the ring structure of the glycoside. The consumption of two moles of periodate and the formation of one mole of formic acid are characteristic of a pyranoside structure. rsc.org
However, the reaction can be more complex than the initial, rapid Malaprade stage. "Over-oxidation" can occur, where the initially formed dialdehyde products are further oxidized, especially in the presence of light. tandfonline.com This over-oxidation proceeds at a much slower rate in the dark but is significantly accelerated by daylight. tandfonline.com While the initial stage might not be affected by light, the subsequent reactions are greatly increased, leading to the formation of additional acidic products and potentially the complete oxidation of the organic matter to carbon dioxide and water if sufficient periodate is used. tandfonline.com
The table below outlines the key aspects of periodate oxidation of this compound.
| Feature | Description | Reference |
| Reagent | Periodic acid (HIO₄) or its salts (e.g., Sodium periodate, NaIO₄) | rsc.orgnih.gov |
| Reaction Site | Cleavage of C-C bonds between vicinal hydroxyl groups (C2-C3, C3-C4) | rsc.org |
| Stoichiometry | 1 mole of this compound reacts with 2 moles of periodate. | rsc.org |
| Products | 1 mole of a specific dialdehyde and 1 mole of formic acid. | rsc.org |
| Influencing Factors | Light accelerates "over-oxidation," the further oxidation of initial products. | tandfonline.com |
| Significance | Confirms the pyranoside ring structure and is used for end-group analysis in polysaccharides. | rsc.org |
Advanced Structural Characterization and Spectroscopic Analysis of Methylglucoside and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to reveal detailed information about the structure, dynamics, and chemical environment of molecules. mdpi.com For methylglucoside and its derivatives, NMR is instrumental in defining their core structure and stereochemistry.
While one-dimensional (1D) NMR spectra provide fundamental information about the types and number of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguously assembling the complete structure of complex carbohydrates like this compound derivatives. uga.edunih.gov These methods correlate signals from different nuclei, allowing for the mapping of connectivity and spatial relationships within the molecule.
A standard suite of 2D NMR experiments is routinely employed for the structural determination of polysaccharides and their derivatives. uga.edu This includes:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. ipb.pt
TOCSY (Total Correlation Spectroscopy): Extends the correlations beyond directly coupled protons to include all protons within a single spin system, which is particularly useful for identifying all the protons belonging to a specific sugar residue. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons with their directly attached carbons (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for determining the linkage positions between sugar units and the location of substituents, such as the methyl group in this compound. nih.govresearchgate.net For instance, an HMBC correlation between the anomeric proton of the glucose unit and the carbon of the methyl group confirms the O-glycosidic linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by chemical bonds. This is vital for determining the stereochemistry, including the anomeric configuration (α or β) of the glycosidic bond. ipb.pt
The anomeric configuration of this compound is a key structural feature. In ¹H NMR, the chemical shift and the coupling constant of the anomeric proton (H-1) are diagnostic. Generally, β-anomers show a larger coupling constant (³JH1,H2) compared to α-anomers. amegroups.org 2D NMR, particularly NOESY/ROESY, provides definitive proof by showing a spatial correlation between the anomeric proton and other protons on the ring. ipb.pt
Interactive Table: Common 2D NMR Experiments for this compound Analysis
| Experiment | Type of Correlation | Information Gained |
| COSY | ¹H-¹H J-coupling | Identifies adjacent protons within a sugar ring. |
| TOCSY | ¹H-¹H spin systems | Correlates all protons within a single glucose residue. |
| HSQC | ¹H-¹³C one-bond correlation | Assigns carbon signals based on attached proton signals. |
| HMBC | ¹H-¹³C long-range correlation | Determines glycosidic linkage and position of the methyl group. |
| NOESY/ROESY | ¹H-¹H through-space | Confirms anomeric configuration and reveals spatial proximity of atoms. |
While solution-state NMR is ideal for soluble molecules, solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of materials in their solid form, such as polymers derived from this compound or crystalline derivatives. mdpi.comrsc.org In solids, the restricted molecular motion leads to broad NMR signals, which can be narrowed using techniques like Magic Angle Spinning (MAS). mdpi.com
Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR experiment that enhances the signal of low-abundance nuclei like ¹³C, making it a valuable tool for studying cellulose (B213188) and its derivatives. mdpi.com ssNMR can provide critical information on:
Polymorphism: Distinguishing between different crystalline forms of a compound.
Conformational Analysis: Determining the torsion angles and puckering of the sugar ring in the solid state. researchgate.net
Molecular Packing: Understanding how molecules are arranged in a crystal lattice. mdpi.com
Dynamics: Studying molecular motions over a wide range of timescales. novapublishers.com
For example, ¹³C CP/MAS NMR has been used to study the structure of various cellulose-based materials, revealing details about the crystallinity and the arrangement of the glucose units. mdpi.com
Isotopic labeling involves replacing an atom in a molecule with one of its isotopes, most commonly ¹³C for carbon. ontosight.aiontosight.ai This technique significantly enhances the sensitivity and utility of NMR spectroscopy for several reasons:
Signal Enhancement: The low natural abundance of ¹³C (about 1.1%) can make it difficult to obtain high-quality ¹³C NMR spectra. Synthesizing this compound with ¹³C-enriched glucose dramatically increases the signal strength.
Mechanistic Studies: ¹³C-labeled this compound is an invaluable tool for tracing metabolic pathways. By following the "labeled" carbon atoms, researchers can track the absorption, distribution, and metabolism of glucose in biological systems. ontosight.aiontosight.ai
Precise Measurement of Kinetic Isotope Effects (KIEs): High-precision 2D HSQC NMR methods using site-specifically labeled compounds can measure small differences in reaction rates due to isotopic substitution. researchgate.net This provides detailed insights into enzymatic reaction mechanisms. researchgate.net
For instance, selectively labeling the C-6 position of this compound with ¹³C allows for specific tracking of reactions or transport processes involving this part of the molecule. ontosight.ai Similarly, using uniformly ¹³C-labeled glucose to synthesize this compound allows for the study of complex ¹³C-¹³C coupling patterns, providing further structural constraints. copernicus.org
Solid-State NMR for Polymer and Complex Structure Analysis
Mass Spectrometry (MS) for Complex Structure Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is a highly sensitive method used to determine the molecular weight of a compound, deduce its elemental composition, and elucidate its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a molecule. thieme-connect.com This is a critical step in identifying unknown this compound derivatives or confirming the successful synthesis of a target compound. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, researchers can confirm the elemental composition with high confidence. rsc.org For example, HRMS can readily distinguish between two compounds that have the same nominal mass but different elemental formulas.
Interactive Table: HRMS Data for a Hypothetical this compound Derivative
| Proposed Formula | Calculated Mass [M+Na]⁺ | Measured Mass [M+Na]⁺ | Mass Error (ppm) |
| C₁₉H₃₆O₆ | 383.2404 | 383.2398 | +1.6 |
| C₂₂H₄₀N₃O₇ | 458.2860 | 458.2857 | -0.7 |
Data is illustrative and based on findings for similar compounds. rsc.org
Tandem mass spectrometry, also known as MS/MS, is a powerful technique for structural elucidation. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org The fragmentation pattern provides a "fingerprint" of the molecule, revealing details about its structure.
For this compound and its derivatives, fragmentation typically occurs at the glycosidic bond, leading to characteristic ions. researchgate.netoup.com The nomenclature for carbohydrate fragmentation designates fragments containing the non-reducing end as b and c ions, and fragments containing the reducing end as y and z ions. Cleavages within the sugar ring are termed cross-ring cleavages (x ions). wikipedia.orgnationalmaglab.org
By analyzing the masses of the product ions, the sequence of sugar units in an oligosaccharide can be determined, and the nature and location of substituents can be inferred. researchgate.net For example, the fragmentation of a this compound derivative will often show a loss of the methoxy (B1213986) group or characteristic cleavages of the glucose ring. researchgate.net The stability of the glycosidic bond can also be assessed; for instance, methylation of the glucose moiety can increase stability, leading to reduced fragmentation during mass spectrometry analysis compared to its non-methylated glucoside counterpart. nih.gov
The fragmentation pathways can be influenced by the stereochemistry of the molecule and the type of cationizing agent used (e.g., Na⁺, Li⁺). researchgate.net Comparing the MS/MS spectra of different isomers can thus provide additional structural information.
High-Resolution Mass Spectrometry (HRMS)
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Theoretical calculations of normal vibrations are often correlated with experimental data to interpret the main distinctions between the IR and Raman spectra of different this compound compounds, such as its anomers. researchgate.net This approach helps in assigning observed spectral bands to specific vibrational modes within the molecule. nih.gov The analysis focuses on identifying contributions of particular bonds, such as C-O and C-C, to the potential energy distribution of the normal vibrations. researchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for the functional group analysis of this compound and its derivatives. researchgate.net The method involves passing infrared radiation through a sample and measuring which frequencies are absorbed. specac.com The resulting spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific covalent bonds within the molecule. libretexts.org
For this compound, FTIR spectra provide clear evidence for the presence of key functional groups. The polar O-H bonds in the hydroxyl groups give rise to strong and characteristically broad absorption bands, typically in the region of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. libretexts.org The stretching vibrations of sp³ C-H bonds are observed around 2900 cm⁻¹. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions from C-O bond stretching and C-H bending vibrations, which are highly specific to the molecule's structure. specac.com
FTIR is instrumental in distinguishing between anomers, such as α-methyl-D-glucoside and β-methyl-D-glucoside, as the different stereochemistry at the anomeric carbon (C1) leads to distinct spectral differences. researchgate.netscispace.com It is also used to confirm the structure of synthesized derivatives, such as ethoxylated methyl glucosides, by identifying peaks indicative of the glucose moiety and the newly introduced functional groups. atamanchemicals.com
Table 1: Characteristic FTIR Absorption Bands for this compound This table is generated based on typical absorption ranges for functional groups present in this compound.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad |
| C-H (sp³ Alkane) | Stretching | 3000 - 2850 | Strong |
| C-O (Alcohol/Ether) | Stretching | 1260 - 1000 | Strong |
| C-H | Bending/Scissoring | 1470 - 1450 | Variable |
X-ray Crystallography and Diffraction Studies for Conformation and Crystal Structure
Studies on this compound and its derivatives consistently reveal that the pyranose ring adopts a stable ⁴C₁ chair conformation, both in the crystal lattice and in solution. researchgate.netresearchgate.netnih.gov X-ray diffraction analysis provides detailed information on the rotational preferences of the hydroxyl and methoxy groups attached to the ring. researchgate.net The crystal structure is typically stabilized by a complex network of intermolecular and intramolecular O-H···O hydrogen bonds. researchgate.netnih.gov
Single-crystal X-ray diffraction has been successfully applied to various derivatives, including methyl 6-deoxy-6-iodo-α-D-glucopyranoside and a series of O-methyl-substituted methyl 4-O-methyl β-D-glucopyranosides. researchgate.netresearchgate.net These studies provide invaluable data on how substitution patterns influence solid-state packing and molecular conformation. researchgate.net For instance, in a complex with concanavalin (B7782731) A, methyl α-D-glucopyranoside was found to crystallize in the cubic space group I23. nih.gov The analysis of "methyl C-gentiobioside" showed a triclinic crystal system with the space group P1. nih.gov This level of structural detail is crucial for understanding the molecule's physical properties and biological interactions.
Table 2: Example Crystallographic Data for this compound Derivatives Data compiled from published research findings.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Conformation | Reference |
| Complex of Concanavalin A with Methyl α-D-glucopyranoside | Cubic | I23 | a = 167.8 Å | - | nih.gov |
| "Methyl C-gentiobioside" | Triclinic | P1 | a = 10.181 Å, b = 8.093 Å, c = 5.066 Å, α = 96.03°, β = 99.94°, γ = 90.85° | ⁴C₁ | nih.gov |
| Methyl 6-deoxy-6-iodo-α-D-glucopyranoside | - | - | - | ⁴C₁ | researchgate.net |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for the analysis of this compound and its derivatives, enabling their separation, identification, and quantification. studymind.co.ukchemsynlab.com High-Performance Liquid Chromatography (HPLC) is a primary method used for these purposes due to its high resolution and sensitivity. chemyx.com
HPLC can be used to monitor the purity of this compound, assess the composition of reaction mixtures during the synthesis of its derivatives, and quantify residual reactants. researchgate.net For example, normal-phase HPLC has been employed to separate the α- and β-anomers of alkyl glycosides. researchgate.net The choice of stationary and mobile phases is critical for achieving effective separation based on the polarity and structural differences of the compounds in a mixture. chemyx.com
The coupling of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) creates a powerful analytical platform that combines the superior separation capabilities of HPLC with the sensitive and specific detection provided by MS. chemyx.com This technique is invaluable for the analysis of this compound derivatives in complex matrices. nih.gov
In a typical LC-MS setup, compounds are first separated on an HPLC column and then introduced into the mass spectrometer, where they are ionized and their mass-to-charge (m/z) ratio is determined. chemyx.com This allows for both the quantification and structural elucidation of the separated products.
HPLC-MS is widely used in biotransformation studies to identify and characterize metabolites of this compound derivatives. For example, in an analysis of stilbene (B7821643) methylglucosides produced by microbial biotransformation, LC-MS was used to identify products based on their molecular weight, revealing the introduction of an O-methyl-glucose moiety. The technique is also sensitive enough to detect sub-micromolar amounts of this compound, making it suitable for metabolic studies. google.com High-resolution mass spectrometry (HRMS) coupled with HPLC can provide precise mass measurements, enabling the determination of elemental compositions for unknown metabolites. google.com
Table 3: Example HPLC-MS Conditions for Analysis of this compound Derivatives Data compiled from published research methodologies.
| Application | Column | Mobile Phase | Gradient Conditions | Detection | Reference |
| Analysis of Stilbene Methylglucosides | C18 (100 mm × 2.1 mm, 5 µm) | Acetonitrile (B52724) (CH₃CN) - Water (H₂O) | 10% CH₃CN (0 min) -> 50% CH₃CN (30 min) -> 100% CH₃CN (35 min) | MS (m/z) | |
| Analysis of Diosmetin (4-O-methyl) Glucoside | C18 Reverse Phase | Acetonitrile (CH₃CN) - Water (H₂O) | 10-95% CH₃CN over 20 min | HRMS/MS | google.com |
Theoretical and Computational Chemistry of Methylglucoside
Quantum Chemical Calculations of Methylglucoside Conformations and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of this compound. These calculations provide a basis for interpreting experimental data and predicting the molecule's behavior in different chemical environments.
Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure
Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure of molecules from first principles. wikipedia.orgnih.govresearchgate.net DFT, in particular, is a versatile method for studying the ground-state electronic structure of many-body systems like atoms and molecules. wikipedia.org
For this compound and its derivatives, DFT calculations have been employed to elucidate structure-activity relationships. researchgate.net Using functionals like B3LYP with a 6-311G** basis set, researchers can calculate quantum descriptors of reactivity. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), include key parameters that govern chemical behavior. researchgate.net
Table 1: Key Reactivity Descriptors from DFT Calculations
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | μ = -(I+A)/2 | Escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ²/2η | Propensity of a species to accept electrons. |
This table outlines the fundamental quantum chemical descriptors that can be calculated to predict the reactivity of this compound. researchgate.net
Furthermore, multicomponent DFT calculations, combined with a polarizable continuum model, have been used to analyze the H/D isotope effect on the circular dichroism spectrum of methyl α-D-glucopyranoside in aqueous solutions. nih.gov This approach provides insights into both intramolecular interactions and solute-solvent intermolecular interactions. nih.gov In the study of complex systems, such as cyclodextrin-based cross-linked polymers, DFT-minimized structures of model compounds like methyl-α-d-4-O-methylglucoside have been used to interpret experimental spectroscopic data and understand the involvement of different chemical groups in the polymerization process. acs.org
Conformational Analysis and Energy Landscape Mapping
The flexibility of the glucopyranose ring and the orientation of its substituents give rise to a complex conformational landscape. Quantum chemical calculations are essential for mapping this landscape and identifying stable conformers.
Theoretical studies on derivatives like methyl 4-thio-alpha-maltoside, using methods such as PCILO (perturbed configuration interaction with localized orbitals), have revealed the existence of multiple stable conformers. nih.gov For this specific derivative, 15 stable conformers with distinct internal geometries were identified. nih.gov The calculation of conformational-energy surfaces (often represented as Ramachandran-like plots of Φ and Ψ torsional angles) shows that including molecular flexibility significantly affects the allowed conformational space. nih.gov
The conformational landscapes of methyl α-glucose and methyl β-glucose have been characterized using density functional theory, which helps in understanding the influence of the anomeric configuration (α or β) and the orientation of hydroxyl groups. researchgate.net These orientations are often described by torsional angles, such as those involving the C6-O6 bond (g+, g-, t) and the glycosidic bond (G+, G-, T). researchgate.net The energy differences between various conformers can be substantial, with changes in hydroxy group orientations leading to energy variations of up to 8 kcal/mol in related monosaccharides. researchgate.net Mapping the conformational free energy landscape is crucial for understanding phenomena like the conformational changes required for enzymatic reactions. mcmaster.ca
Molecular Dynamics (MD) Simulations of this compound and its Interactions
Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing atomic-level detail on their movements and interactions. dovepress.comnih.gov This technique is widely used to study everything from the self-assembly of surfactants to the complex interactions between proteins and ligands. nih.govresearchgate.net
Solvation Effects and Intermolecular Interactions with Solvents
The interaction of this compound with solvents is critical to its behavior in solution. Solvation is the process where solute molecules are surrounded and stabilized by solvent molecules, driven by intermolecular forces such as hydrogen bonding and van der Waals forces. csic.es
The conformational preferences of this compound are strongly influenced by the solvent. nih.gov For example, a computational study on a this compound derivative showed that its flexibility significantly decreases when the solvent is changed from 1,4-dioxane (B91453) to water. nih.gov This is because polar, protic solvents like water can form strong hydrogen bonds with the hydroxyl groups of the glucoside, restricting their rotational freedom and stabilizing specific conformations. The stabilization of glucose and glucosides in certain organic solvents can be attributed to a "cage effect" created by solvation, which can suppress isomerization. google.com The high Krafft temperature of some methyl glucoside-based surfactants is also explained by strong intermolecular hydrogen bonding, which promotes a tendency to crystallize. arid.myresearchgate.net
Dynamics of this compound within Polymeric Matrices
The behavior of this compound when incorporated into or interacting with polymeric matrices is relevant for applications in materials science and biology.
MD simulations can be used to study the interactions between drugs and polymers in amorphous solid dispersions. dovepress.com In a similar vein, the dynamics of this compound within a polymer network can be investigated. For instance, this compound has been used as a model compound to study the thermal degradation of cellulose (B213188). researchgate.net In these studies, cellulose samples are impregnated with methyl-β-d-glucopyranoside, which then interacts with the cellulose matrix, converting the reducing ends into glycosides and thereby stabilizing the cellulose against discoloration and weight loss. researchgate.net
In another context, this compound derivatives have been used to create low molecular weight gelators, which self-assemble through non-covalent forces to form a 3D fibrous network that entraps solvents, effectively forming a polymeric matrix. google.com The dynamics and stability of such structures are governed by intermolecular interactions. Furthermore, this compound can be used to probe the binding sites of lectins within extracellular polymeric substances (EPS) produced by bacteria, demonstrating its interaction with complex biological polymer matrices. nih.gov The interaction of starch, a glucose polymer, with other food constituents is also governed by the dynamics of its amorphous phase, which is influenced by plasticizers like water. cdnsciencepub.com An integrated experimental and computational approach, using model compounds like methyl-α-d-4-O-methylglucoside, has been successful in elucidating the structural details of nanoporous cross-linked cyclodextrin (B1172386) polymers. acs.org
Structure-Reactivity Relationship Modeling
Understanding the relationship between the three-dimensional structure of this compound and its chemical reactivity is a key goal of computational chemistry. This knowledge is crucial for designing new glycosylation reactions and developing novel carbohydrate-based materials. universiteitleiden.nlrsc.org
Computational methods like DFT and quantitative structure-activity relationship (QSAR) modeling are used to systematically study these relationships. researchgate.net By calculating properties like electrostatic potential and orbital energies, researchers can predict which hydroxyl group is most likely to react under given conditions. For instance, an anti-periplanar orientation between the ring oxygen and a substituent at the C-4 position can influence reactivity. universiteitleiden.nlrsc.org Competition experiments, where different acceptors compete for a single donor, combined with computational analysis, provide valuable data for building robust structure-reactivity models. rsc.org These models are essential for overcoming challenges in carbohydrate synthesis, such as poor yields or unexpected stereoselectivity, which often arise from a poorly understood acceptor reactivity. universiteitleiden.nlrsc.orgacs.org
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of this compound. nih.gov Methods like Density Functional Theory (DFT) allow for the detailed exploration of reaction pathways, transition states, and the energetics of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. nih.govrsc.org These computational studies are crucial for understanding catalysis, reaction kinetics, and the factors that control product formation and stereoselectivity. zuj.edu.jolbl.gov
Computational models have detailed the entire energy landscape of this process. For instance, in the absence of a catalyst, the initial ring-opening of glucose to form an intermediate has a calculated energy barrier of 47.1 kcal mol⁻¹. rsc.org The subsequent ring-closure to form the final this compound product is the rate-determining step. rsc.org
The introduction of a catalyst, such as Al³⁺ coordinated with methanol (B129727), significantly alters the reaction pathway and lowers the activation energies. rsc.org DFT studies have shown that the Al³⁺ catalyst primarily facilitates the transfer of protons via coordinated solvent molecules. rsc.org For example, in the addition reaction step, the presence of an [Al(CH₃O)₂(CH₃OH)₂]⁺ catalyst lowers the energy barrier significantly. rsc.org Similarly, the rate-determining ring-closure step also experiences a substantial reduction in its energy barrier in the catalyzed reaction. rsc.org
The mechanism of glycosidic bond cleavage, a fundamental reaction of this compound, has also been a subject of theoretical investigation. It is generally accepted that the pathway for cleavage can differ based on the anomer (α or β) and the reaction conditions. mdpi.com For α-glycosides, cleavage typically occurs at the exocyclic C1-O1 bond. mdpi.com In contrast, β-glycosides can undergo cleavage through both exocyclic (C1-O1) and endocyclic (O5-C1) pathways. mdpi.com The specific pathway can be influenced by the type of acid catalysis, with Lewis acids often favoring the endocyclic route. mdpi.com
Beyond acid-catalyzed synthesis and hydrolysis, other complex mechanisms involving this compound have been explored computationally. One such example is the Spin-Center Shift (SCS) process, a type of radical reaction. acs.org Experimental and computational studies have been performed to understand the mechanism of these transformations, which can involve the cleavage of C-O bonds. acs.org
The table below summarizes key energetic findings from DFT studies on the Fischer–Helferich glycosidation reaction.
| Reaction Step | Catalyst | Calculated Activation Energy (kcal mol⁻¹) |
| Ring-Opening of Glucose | None | 47.1 rsc.org |
| Addition Reaction | [Al(CH₃O)₂(CH₃OH)₂]⁺ | 32.5 rsc.org |
| Ring-Closure (O5-C1) | None | 52.8 rsc.org |
Applications of Methylglucoside and Its Derivatives in Advanced Materials Science and Chemical Synthesis
Methylglucoside as a Renewable Platform Chemical and Bio-Based Monomer
This compound is a prime example of a bio-based platform chemical, a molecule derived from biomass that can be converted into a wide array of value-added products. mdpi.comacs.org It is typically synthesized from glucose, which is readily available from the hydrolysis of starch or lignocellulosic biomass—abundant and renewable resources like wood, agricultural waste, and herbaceous plants. rsc.orgnih.govresearchgate.net This positions this compound as a sustainable alternative to petroleum-based feedstocks, contributing to the development of a greener chemical industry. researchgate.net
The structure of this compound, a glucose ring with four free hydroxyl groups and a methyl ether at the anomeric position, allows it to function as a versatile bio-based monomer. rsc.org These hydroxyl groups can be chemically modified through reactions like esterification and etherification to create new monomers with tailored properties. guidechem.com For instance, esterified this compound monomers have been used to synthesize poly(β-methylglucoside acrylate) and poly(β-methylglucoside methacrylate) through free-radical polymerization. rsc.org Its versatility makes it a useful building block for creating a diverse range of carbohydrate-based molecules and polymers. fiveable.me
Lignocellulosic biomass serves as a major feedstock for sugar-containing polymers by providing monosaccharides like glucose, which is a precursor to this compound. rsc.org The conversion of this biomass into platform chemicals like this compound is a crucial step in biorefinery processes, which aim to produce renewable and green monomers for the polymer industry. rsc.orgresearchgate.net
Table 1: this compound as a Bio-Based Building Block
| Feature | Description | Source |
|---|---|---|
| Origin | Derived from glucose, obtained from renewable starch and lignocellulosic biomass. | rsc.orgnih.gov |
| Classification | Renewable Platform Chemical, Bio-Based Monomer. | mdpi.comrsc.org |
| Key Functional Groups | Four hydroxyl (-OH) groups, one anomeric methyl ether (-OCH3). | guidechem.comfiveable.me |
| Primary Conversion | Used as a monomer in polymerization or as an intermediate for other derivatives. | rsc.orgfiveable.me |
Polymer Science and Engineering Applications
The polyol structure of this compound makes it a valuable component in polymer science. It can be incorporated into polymer backbones or used as a pendant group, imparting unique properties to the resulting materials. rsc.org Its derivatives are used as co-polymerization agents and resin modifiers in the synthesis of various polymers, including polyesters and polyethers. guidechem.com
Smart Polymers and Stimuli-Responsive Materials
Smart polymers, or stimuli-responsive materials, are advanced polymers that undergo significant changes in their properties in response to external triggers like temperature, pH, or light. rsc.orgjchemrev.comnih.gov Carbohydrate derivative monomers, including those derived from this compound, are utilized in the creation of these sophisticated materials. nih.gov
The incorporation of sugar-based units like this compound into polymer networks can introduce hydrophilicity and biocompatibility. More importantly, it can create materials that respond to specific stimuli. For example, polymers containing glucose-sensitive moieties are being developed for self-regulated insulin (B600854) delivery systems. ekb.eg These systems can release insulin in response to elevated blood glucose levels, showcasing the potential of sugar-based polymers in advanced biomedical applications. ekb.eg The ability to functionalize the hydroxyl groups of this compound allows for the attachment of stimuli-responsive groups, enabling the design of novel smart materials for fields ranging from medicine to soft robotics. nih.govekb.eg
Biodegradable Plastics and Packaging Materials
With growing environmental concerns over plastic waste, there is increasing demand for biodegradable plastics derived from renewable resources. global.dnp Polysaccharide-based materials are at the forefront of this development due to their renewability, non-toxicity, and biodegradability. mdpi.com this compound, being derived from glucose, fits within this class of sustainable building blocks. scispace.com
Starch, a polymer of glucose, is a common raw material for bioplastics. mdpi.com The production of polylactic acid (PLA), a popular biodegradable plastic, often begins with the fermentation of starch-derived sugars like glucose into lactic acid. youtube.com While not a direct monomer in major commodity bioplastics like PLA or PHA, this compound and its derivatives can be used to create or modify bioplastics. scispace.comyoutube.com For example, research has explored the use of methyl glucoside as a plasticizer and component in glycerol-plasticized gluten bioplastics to improve properties like tensile strength. scispace.com The use of such bio-based components aims to create a more sustainable circular economy by reducing reliance on fossil fuels for packaging materials. mdpi.com However, the integration of such materials into existing recycling streams requires careful consideration to avoid contamination. plasticsrecycling.org
Coatings and Adhesives
This compound and its derivatives have established applications in the formulation of coatings and adhesives. guidechem.comcoimgroup.com Ethoxylated derivatives of this compound are noted for their use in coatings. guidechem.com In the United States, federal regulations permit the use of α-Methyl glucoside as a component in resinous and polymeric coatings, including those intended for contact with food. ecfr.govcustomsmobile.comfao.org
Specifically, it is approved for use in:
Adhesives: As a component in adhesives used in food packaging. fao.org
Coatings for Polyolefin Films: As part of coatings applied to polyolefin films. customsmobile.com
Polyester (B1180765) Resins for Coatings: As a reactant in the preparation of polyester resins for coatings that come into contact with certain alcoholic beverages. ecfr.gov
The utility of this compound in these applications stems from its polyol character, which allows it to act as a crosslinker or a building block in the formation of polyester and other resin systems. guidechem.com This contributes to the final properties of the coating or adhesive, such as hardness, flexibility, and adhesion.
Table 2: Approved Applications of α-Methylglucoside in Food Contact Coatings
| Application | Regulation Reference | Details |
|---|---|---|
| Adhesives and Components of Coatings | 21 CFR 175.105 | Approved as a component in adhesives. |
| Resinous and Polymeric Coatings | 21 CFR 175.300 | Permitted as a reactant for polyester resins in coatings for specific uses. |
Catalysis and Chiral Auxiliary Applications
The field of asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule, is critical in the pharmaceutical and fine chemical industries. ptfarm.pliipseries.org Chiral molecules derived from nature, known as the "chiral pool," are valuable starting materials for this purpose.
This compound-Derived Chiral Ligands for Asymmetric Synthesis
This compound is an inherently chiral molecule, meaning it exists in a specific three-dimensional form that is not superimposable on its mirror image. This chirality can be harnessed to control the stereochemical outcome of chemical reactions. wikipedia.org It can serve as a chiral auxiliary—a temporary component of a molecule that directs the stereoselectivity of a reaction before being removed. iipseries.orgwikipedia.org
The structural complexity and multiple stereocenters of carbohydrates like this compound make them powerful scaffolds for the design of chiral ligands used in asymmetric catalysis. nih.gov A chiral ligand binds to a metal catalyst and creates a chiral environment that forces a reaction to proceed with a specific stereochemical preference. snnu.edu.cnnih.gov
While the direct use of this compound as a ligand is less common, its derivatives are synthesized to create more complex chiral ligands. dntb.gov.uautupub.fi The defined stereochemistry of the glucose core provides a rigid framework, allowing for predictable control in asymmetric transformations. fiveable.me The development of such ligands is a key area of research, aiming to create highly efficient and selective catalysts for producing enantiomerically pure compounds. nih.govmdpi.comroutledge.com The ability to selectively modify the hydroxyl groups of this compound allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a given catalytic reaction. fiveable.me
Heterogeneous Catalytic Supports
This compound has been investigated as a component in the development of heterogeneous catalytic supports. These solid-phase catalysts are crucial in green chemistry and various industrial syntheses due to their ease of separation from reaction mixtures and potential for recyclability.
Research has explored the use of this compound in the synthesis of catalysts for specific oxidation reactions. For instance, palladium (Pd) supported on complex metal oxides has been utilized for the selective catalytic oxidation of this compound to produce methyl-glucuronic acid and methyl-glucuronolactone. researchgate.net In these systems, the support material plays a critical role in the catalyst's activity and selectivity.
Key findings from studies on this compound-related catalytic systems include:
Support Composition: The composition of the support material significantly influences the catalytic performance. For example, perovskite-doping in supports like Pd/La0.5Pb0.5Mn0.9Sn0.1O3 and the use of Cu-Ce-Mn complexing metal oxides have been shown to enhance the redox ability of the active palladium component. researchgate.net
Yield of Products: The choice of catalyst and support directly impacts the yield of the desired products. Studies have reported yields of up to 90% for methyl-glucuronic acid and methyl-glucuronolactone when using a Pd/CuO-Ce0.5Mn0.5O2 catalyst. researchgate.net
| Catalyst | Support Material | Key Finding | Reported Yield |
|---|---|---|---|
| Pd/La0.5Pb0.5Mn0.9Sn0.1O3 | Perovskite-doped metal oxide | Doping enhances the redox ability of the Pd active component. researchgate.net | ~60% |
| Pd/CuO-Ce0.5Mn0.5O2 | Cu-Ce-Mn complexing metal oxides | Synergistic effect of different metals improves redox ability of Pd. researchgate.net | ~90% |
Furthermore, this compound serves as an intermediate in the alcoholysis pathway for the conversion of cellulose (B213188) to methyl levulinate (ML) in the presence of methanol (B129727). the-innovation.org This process is facilitated by catalysts with strong Brønsted acidity, which promote the dehydration of this compound. the-innovation.org
Biotechnology Applications (Non-Clinical, In Vitro Focus)
In the realm of biotechnology, this compound and its analogs are valuable tools for in vitro research, particularly in studies of cellular transport mechanisms and enzyme kinetics.
As a Non-Metabolizable Glucose Analog for Transport Studies (In Vitro Cell Models)
Alpha-methyl-D-glucoside (α-MG) is widely used as a non-metabolizable analog of glucose to study glucose transport systems in various cell models. oup.comresearchgate.net Because it is transported into the cell by glucose transporters but not further metabolized, it allows researchers to isolate and study the transport process itself. researchgate.net
Key applications and findings include:
Studying Glucose Transport Control: In organisms like Escherichia coli, the transport of α-MG is under stringent control, meaning its uptake is halted during amino acid starvation. oup.com This property is utilized to investigate metabolic regulation.
Characterizing Transporter Specificity: The use of radiolabeled α-MG, such as [¹⁴C]α-MG, enables the quantitative measurement of transport activity. oup.commedsci.org It is particularly useful for studying sodium-dependent glucose transporters (SGLTs) as it is selectively transported by them and not by GLUT transporters. medsci.org
Investigating Transport in Different Cell Types: Studies have used 3-O-methylglucose, another non-metabolizable analog, to investigate glucose transport in various cell types, including rat thymocyte subpopulations and trout red blood cells. nih.govnih.gov
| Analog | Cell Model/Organism | Research Focus | Key Finding |
|---|---|---|---|
| α-methyl-D-glucoside (α-MG) | Escherichia coli | Metabolic regulation of glucose transport. oup.com | α-MG transport is under stringent control. oup.com |
| [¹⁴C]α-MG | CHO cells expressing hSGLT1 and hSGLT2 | Inhibition of sodium-dependent glucose transporters. medsci.org | Allows for specific measurement of SGLT-mediated transport. medsci.org |
| 3-O-methylglucose | Rat thymocytes | Differences in transport activity among cell subpopulations. nih.gov | Transport rates differ significantly between lymphoblast and small lymphocyte subpopulations. nih.gov |
Substrate for Glycosyltransferases and Glycosidases (Enzymatic Mechanism Studies)
Glycosyltransferases and glycosidases are enzymes that play fundamental roles in the synthesis and breakdown of glycosidic bonds. nih.govmdpi.com this compound and its derivatives can serve as substrates or inhibitors in studies aimed at understanding the mechanisms and specificity of these enzymes. nih.govmdpi.com
Glycosyltransferases catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule. nih.govcazy.org The specificity of these enzymes is crucial for the correct assembly of complex carbohydrates. nih.gov Glycosidases, on the other hand, catalyze the hydrolysis of glycosidic bonds. mdpi.commdpi.com
Ligand for Lectin-Conjugate Binding Studies
Lectins are proteins that bind specifically to carbohydrates. This specific recognition is fundamental to many biological processes. This compound can be used as a ligand in studies of lectin binding to understand these interactions.
Affinity Chromatography: In affinity chromatography, this compound can be used as an eluting agent to separate glycoproteins based on their affinity for a specific lectin immobilized on a column. nih.govnih.gov For example, 10 mM α-methyl glucoside can be used to elute biantennary complex-type N-glycans from a Concanavalin (B7782731) A (ConA)-agarose column. nih.gov
Inhibition Assays: The ability of this compound to inhibit the binding of a lectin to a cell or a specific glycan can be measured to determine the lectin's specificity. diva-portal.org
Chemical Additives for Industrial Processes
This compound and its derivatives have found utility as additives in various industrial applications, primarily due to their surfactant and stabilizing properties.
Emulsifiers and Stabilizers in Non-Food/Non-Cosmetic Systems
Esters of this compound, such as methyl glucoside sesquistearate, function as effective water-in-oil emulsifiers. nih.govulprospector.com When used in combination with oil-in-water emulsifiers like ethoxylated methyl glucoside esters, they can create stable emulsions. ulprospector.com These sugar-based surfactants are valued for their performance and are derived from renewable resources. google.com
Derivatives like PPG-20 Methyl Glucose Ether are used as auxiliary emulsifiers and stabilizers in various systems. atamankimya.comatamanchemicals.com They can help to generate and stabilize viscosity and act as a supplemental stabilizer in multi-phase products. atamankimya.comatamanchemicals.com
Rheology Modifiers in Industrial Formulations
This compound derivatives, particularly ethoxylated and esterified forms, have emerged as highly effective rheology modifiers in a variety of industrial formulations. guidechem.comgoogle.com These compounds are valued for their ability to control the viscosity and flow properties of liquid systems, which is crucial for product performance and stability. borchers.com Their utility stems from their unique molecular structure, which combines a hydrophilic glucose core with tunable hydrophobic elements.
One of the most prominent applications is in the personal care industry, where ethoxylated this compound derivatives, such as Glucamate DOE-120, serve as efficient thickeners. guidechem.com These derivatives are known for their mildness and ability to reduce the irritation potential of surfactant-based formulations, making them ideal for products like shampoos, body washes, and facial cleansers. guidechem.comlubrizol.com The thickening mechanism involves the formation of a network structure through intermolecular associations, which increases the viscosity of the formulation. lubrizol.com
In the realm of paints and coatings, rheology modifiers are essential for achieving desired application properties, such as preventing sagging and settling of pigments. borchers.com While the direct application of this compound derivatives in mainstream paint formulations is not as extensively documented as in personal care, their fundamental properties as associative thickeners suggest potential utility. Associative thickeners, a class to which some this compound derivatives belong, work by forming hydrophobic associations with other components in the formulation, thereby building viscosity.
The effectiveness of this compound esters as rheology modifiers is also recognized. google.com Mixtures of this compound esters with varying fatty acid chain lengths, such as caprylic, capric, and lauric acids, can be tailored to achieve specific rheological profiles. google.com For instance, a mixture of long-chain (C12 or more) and short-chain (C6-C10) fatty acid esters of alkyl glycosides can be optimized to control viscosity in liquid surfactant compositions. google.com The ratio of these different ester groups is a key factor in determining the final rheological properties. google.com
| Product Name | Chemical Description | Application | Function |
| Glucamate™ DOE-120 | PEG-120 Methyl Glucose Dioleate | Personal Care | Thickener guidechem.comlubrizol.com |
| Glucamate™ SSE-20 | PEG-20 Methyl Glucose Sesquistearate | Personal Care | Emulsifier lubrizol.com |
| Glucate™ SS | Methyl Glucose Sesquistearate | Personal Care | Emulsifier lubrizol.com |
| Methyl Glucoside Esters | Mixture of caprylic, capric, and lauric acid esters | Surfactant Systems | Rheology Modifier google.com |
Drilling Fluids in the Oil and Gas Industry
This compound and its derivatives play a significant role in the formulation of high-performance water-based drilling fluids, offering an environmentally more acceptable alternative to traditional oil-based muds. google.comjournalnx.com Their primary function is to enhance shale stability, improve lubricity, and control fluid loss, particularly in challenging drilling environments such as high-pressure, high-temperature (HPHT) wells and highly reactive shale formations. aade.orgaade.org
The mechanism by which this compound stabilizes shale is attributed to its ability to lower the water activity of the drilling fluid. journalnx.comnewpark.com This creates an osmotic pressure that helps to prevent the hydration and swelling of water-sensitive clays (B1170129) within the shale formation, thus maintaining borehole integrity. journalnx.comnewpark.com Methylated saccharides like this compound are also less prone to biological degradation compared to simple sugars, making them more robust for field applications. journalnx.com
Derivatives of this compound, such as those formed by reacting it with alkylene oxides (e.g., ethylene (B1197577) oxide, propylene (B89431) oxide), can impart temperature-activated properties to the drilling fluid. google.com These derivatives are soluble at surface temperatures but become insoluble at elevated downhole temperatures, allowing them to concentrate at critical areas and enhance performance. google.com
Blends of this compound with other additives, such as sulfonated asphalt (B605645) or complex esters, have demonstrated synergistic effects. aade.org For example, a combination of this compound and sulfonated asphalt can improve borehole stability, reduce high-temperature-high-pressure filtrate, and enhance lubricity. aade.org Similarly, a versatile drilling fluid system utilizing a this compound-based shale stability additive, a complex ester-based rate-of-penetration (ROP) enhancer, and a humalite fluid control agent has been successfully employed in drilling complex, high-angle wells. aade.org
The inclusion of this compound and its derivatives has been shown to lead to significant operational improvements, including faster drilling rates and reduced torque and drag. aade.org In one case history, the addition of a this compound/sulfonated asphalt additive resulted in a notable increase in the rate of penetration and improved log quality. aade.org
| Additive Combination | Key Benefits | Application Environment |
| This compound and Sulfonated Asphalt | Improved borehole stability, reduced HTHP filtration, enhanced lubricity. aade.org | General drilling, shale formations. aade.org |
| This compound, Complex Ester, Humalite | Enhanced shale stability, increased rate of penetration, improved lubricity. aade.org | High-angle, high-pressure "gumbo" shale formations. aade.org |
| This compound and Polyglycerol | Shale stability, hydrate (B1144303) suppression, enhanced lubricity. newpark.com | Deepwater applications. newpark.com |
| This compound and Pentaerythritol Oleate (B1233923) | Activity control, permeability reduction, shale stability. newpark.com | Loosely-compacted shale. newpark.com |
Enzymatic and Biocatalytic Transformations Involving Methylglucoside
Methylglucoside as a Substrate for Enzyme Kinetic and Mechanism Studies
The use of this compound as a substrate has been instrumental in elucidating the kinetics and mechanisms of several key enzyme families. Its simple and well-defined structure allows for clear interpretation of enzymatic activity and inhibition.
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar onto a substrate. promega.jp this compound is utilized in profiling the activity of these enzymes. For instance, a glycosyltransferase–methyltransferase (GT–MT) gene pair from the fungus Beauveria bassiana has been identified and shown to have a broad substrate range, including the ability to modify various drug-like scaffolds with a methylglucose group. nih.gov This GT-MT module demonstrates high regio- and stereoselectivity, producing 4-O-methylglucosides. nih.gov The promiscuous nature of the GT allows it to act on a variety of natural and unnatural compounds, yielding O- and N-glucosides. nih.gov
In another example, the sugar phosphate (B84403):sugar transphosphorylation reaction catalyzed by the glucose Enzyme II complex of the phosphotransferase system in Salmonella typhimurium has been kinetically analyzed using methyl α-glucopyranoside as a substrate. nih.gov These studies revealed a Bi-Bi Sequential kinetic mechanism, indicating separate binding sites for the sugar and sugar phosphate. nih.gov
| Enzyme/System | Substrate(s) | Product(s) | Key Finding |
| Glycosyltransferase–Methyltransferase (Beauveria bassiana) | Drug-like scaffolds, UDP-glucose | 4-O-methylglucosides | Broad substrate promiscuity with high regio- and stereoselectivity. nih.gov |
| Glucose Enzyme II complex (Salmonella typhimurium) | Glucose-6-P, methyl α-glucopyranoside | Phosphorylated methyl α-glucopyranoside | Possesses nonoverlapping binding sites for sugar and sugar phosphate. nih.gov |
Glycoside hydrolases (GHs) are enzymes that break down complex carbohydrates by hydrolyzing the glycosidic bonds. mdpi.com this compound is a common substrate for studying the specificity and inhibition of these enzymes. For example, sweet almond β-glucosidase, a family 1 glycohydrolase, efficiently catalyzes the hydrolysis of methyl β-D-glucopyranoside. nih.gov The enzyme-catalyzed hydrolysis is significantly faster than the spontaneous reaction. nih.gov The pH dependence of the reaction suggests the involvement of both a protonated (acidic) and a deprotonated (nucleophilic) residue in the catalytic mechanism. nih.gov Interestingly, studies in D₂O showed a minimal solvent kinetic isotope effect, which supports a stepwise mechanism involving a pre-equilibrium protonation of the glycosidic oxygen followed by rate-limiting cleavage of the glycosidic bond. nih.govresearchgate.net
The inhibitory effects of various compounds on glycoside hydrolases are also studied using this compound as a substrate. For instance, studies on cytosolic β-glucosidase, which is involved in the hydrolysis of β-glycosylated xenobiotics, utilize this compound to characterize its broad substrate specificity. nih.gov
Glycosyltransferase Activity Profiling
Biocatalytic Synthesis of this compound Derivatives
The biocatalytic synthesis of this compound derivatives is an area of significant research, offering environmentally friendly and highly selective methods for producing valuable compounds.
Enzymes, particularly lipases, are widely used to catalyze the esterification and transesterification of this compound to produce sugar fatty acid esters (SFAEs), which are biocompatible non-ionic surfactants. mdpi.comresearchgate.net For example, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is effective in catalyzing the esterification of this compound with fatty acids. mdpi.comresearchgate.net The reaction conditions, such as solvent, temperature, and enzyme dosage, have been optimized to achieve high conversion rates. mdpi.comresearchgate.netcapes.gov.br For instance, the esterification of β-methylglucoside with vinyl methacrylate (B99206)/acrylate (B77674) using Novozym 435 in t-butanol resulted in high conversion. capes.gov.br
Similarly, the transesterification of this compound with various acyl donors has been successfully demonstrated. The synthesis of α-methyl glucoside acrylate was achieved via transesterification with vinyl acrylate using Candida antarctica lipase B (Novozym 435) in acetone. nih.govidexlab.com Lipase-catalyzed transesterification of methyl glucoside with methyl oleate (B1233923) has also been reported, with methyl glucoside showing the highest incorporation of oleic acid compared to other glycosides. researchgate.net
| Enzyme | Reaction Type | Substrates | Product | Key Findings |
| Novozym 435 (Candida antarctica) | Esterification | β-methylglucoside, vinyl methacrylate/acrylate | β-methylglucoside methacrylate/acrylate | t-Butanol was the optimal solvent, achieving 100% conversion. capes.gov.br |
| Novozym 435 (Candida antarctica) | Esterification | This compound, Palmitic acid | This compound palmitate | Optimal temperature was 45°C. mdpi.comresearchgate.net |
| Candida antarctica lipase B (Novozym 435) | Transesterification | α-methyl glucoside, vinyl acrylate | α-methyl glucoside acrylate | Pseudo-solid-phase synthesis was successful in acetone. nih.govidexlab.com |
| Immobilized SP382 lipase (Candida sp.) | Transesterification | Methyl glucoside, methyl oleate | Methyl glucoside oleate | Methyl glucoside gave the highest incorporation of oleic acid (76.5 mol%). researchgate.net |
Microbial biotransformation is a powerful tool for producing novel this compound derivatives. x-mol.net The fungus Beauveria bassiana has been shown to transform resveratrol (B1683913) and piceatannol (B1677779) into their respective methylglucosides. researchgate.net This process, known as methylglucosylation, can enhance the biological activity and stability of the parent compounds. For example, the biotransformation of piceatannol by B. bassiana yielded three new methylglucosylated derivatives. researchgate.net One of these derivatives, 3-O-MG PIC, exhibited significant GPR119 agonistic activity and promoted insulin (B600854) secretion, highlighting its potential as an anti-diabetic agent. researchgate.net
Similarly, various methoxyflavones have been biotransformed by entomopathogenic filamentous fungi, including Beauveria bassiana and Isaria species, to produce 4-O-methylglucosides. mdpi.com This process often involves initial demethylation followed by 4-O-methylglycosylation. mdpi.com
Enzyme-Mediated Esterification and Transesterification
Enzyme-Mimetic C-H Oxidation of Glucosides
Inspired by the ability of enzymes like cytochrome P450 to catalyze the oxidation of unactivated C-H bonds, researchers have developed enzyme-mimetic systems for the selective oxidation of glucosides. rochester.edu A visible-light-promoted method has been developed for the site-selective oxidation of the hydroxyl group in α-d-methylglucoside to a ketone. chinesechemsoc.org This reaction utilizes catalytic amounts of a flavin photocatalyst (RFTA), quinuclidine (B89598), and tetrabutylammonium (B224687) dihydrogen phosphate under air and blue light irradiation. chinesechemsoc.org This method demonstrates the potential for achieving regioselective transformations on carbohydrates that mimic natural enzymatic processes. chinesechemsoc.org
Furthermore, copper-based biomimetic catalysis has been explored for site- and enantioselective C-H oxidation. chemrxiv.org While not directly demonstrated on this compound in the provided source, this approach mimics copper-based enzymes that perform selective C-H oxidation and holds promise for future applications in glucoside chemistry. chemrxiv.org
Environmental and Sustainability Aspects of Methylglucoside Based Chemistry
Biodegradation Studies of Methylglucoside and its Polymeric Derivatives
This compound and its derivatives are recognized for their favorable environmental profile, particularly their biodegradability. atamanchemicals.comunilongmaterial.com Glycolipids, the class of compounds to which this compound belongs, are often considered safe alternatives to petroleum-based surfactants due to their renewable origin, high biodegradability, and low toxicity. researchgate.net
Studies have shown that polymeric derivatives of this compound also exhibit biodegradable properties. For instance, homopolymers of 2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose (MGlc) and 2,3,4,6-tetra-O-acetyl-1-acryloylglucopyranose (AGlc), which are glucose derivatives, are biodegradable. nih.gov In contrast, polymethyl methacrylate (B99206) (PMMA) is not. nih.gov Ternary copolymers involving these glucose derivatives with methyl methacrylate and N-vinylpyrrolidone demonstrated a weight loss of over 10% after a six-month period, indicating their susceptibility to biodegradation. nih.gov
Polymeric derivatives such as ethoxylated methyl glucosides, which function as surfactants, are noted for their high biodegradability. atamanchemicals.com This characteristic makes them a more environmentally sound choice compared to many petrochemical-based surfactants. atamanchemicals.com Similarly, poly(ester urethane)s derived from biodegradable polyesters like polylactic acid (PLA) and polyglycolic acid (PGA) are readily biodegradable. nih.gov The degradation is primarily influenced by the soft segments of the polymer where ester bonds are located. nih.gov
The table below summarizes the biodegradability of various this compound-based polymers.
| Polymer/Derivative | Biodegradability | Source |
| This compound | High | atamanchemicals.comunilongmaterial.com |
| Ethoxylated this compound | High | atamanchemicals.com |
| MGlc Homopolymer | Biodegradable | nih.gov |
| AGlc Homopolymer | Biodegradable | nih.gov |
| MGlc/AGlc-MMA-NVP Ternary Copolymer | >10% weight loss in 6 months | nih.gov |
| Poly(ester urethane)s (with polyester (B1180765) soft segments) | Readily Biodegradable | nih.gov |
| Polyether-based polyurethanes | Resistant to biodegradation | nih.gov |
Life Cycle Assessment of this compound Production and Downstream Products
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental performance of a product throughout its entire life cycle. mdpi.comgreenflex.com This "cradle-to-grave" or "cradle-to-gate" analysis helps in identifying the environmental impacts associated with raw material extraction, manufacturing, use, and disposal. greenflex.comicca-chem.org
A cradle-to-gate LCA focuses on the environmental impacts from raw material extraction to the factory gate, excluding downstream processes like distribution and consumer use. mdpi.comicca-chem.org For this compound, which is derived from biomass, the LCA would begin with the cultivation and harvesting of the feedstock, such as maize or woody biomass. mdpi.com
One comparative LCA study evaluated the environmental performance of glucose production from maize starch versus woody biomass residues. mdpi.com The study highlighted that the sustainability of glucose production is crucial for improving the environmental profile of "greener" bio-products derived from it. mdpi.com The main environmental impacts in the production process were associated with the acid and basic reaction treatments during the conditioning stage of the pretreated biomass. mdpi.com
The production of downstream products from this compound, such as surfactants and polymers, also falls under the purview of LCA. The environmental footprint of these products is influenced by the energy consumption, emissions, and resource use throughout their production chain. mdpi.com For example, the synthesis of this compound esters is typically achieved through transesterification with a fatty acid methyl ester. atamanchemicals.com An LCA of such a process would account for the environmental burdens of both the this compound and the fatty acid components.
Valorization of Biomass into this compound and Derivatives
The conversion of biomass into valuable chemicals, a process known as valorization, is a key strategy in developing a sustainable chemical industry. rsc.orgrsc.org Lignocellulosic biomass, the most abundant and renewable biomass on Earth, is a primary feedstock for producing a wide range of bio-based chemicals and polymers, including this compound. rsc.org
Lignocellulosic biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. rsc.orguco.es Through various chemical processes like hydrolysis, dehydration, and esterification, these components can be broken down into simpler sugars and then converted into value-added derivatives. rsc.org
One method for producing this compound is through the one-pot acid-catalyzed methanolysis of lignocellulosic biomass. researchgate.net Research has demonstrated high conversion rates of bamboo (85 wt%) and a high molar yield of methyl-D-glucoside (40.6 mol%) using this method under specific conditions. researchgate.net This process efficiently converts both cellulose and hemicellulose into the stable methyl-D-glucoside product. researchgate.net
Microwave-assisted liquefaction is another effective technique for the valorization of biomass. researchgate.netusda.gov This method can be used to produce platform chemicals like monosaccharides and aromatics from biomass sources. researchgate.net For instance, the methanolysis of biomass to produce methyl levulinate, a derivative of this compound, has been successfully achieved with high yields using microwave energy. usda.gov
The table below presents findings from studies on the valorization of biomass to produce this compound and its derivatives.
| Biomass Source | Conversion Method | Product | Yield | Key Findings | Source |
| Bamboo | One-pot acid-catalyzed methanolysis | Methyl-D-glucoside | 40.6 mol% | High conversion ratio (85 wt%) achieved at 200°C in 10 minutes. | researchgate.net |
| Bamboo | Microwave-assisted liquefaction with sulfuric acid | Monosaccharides | 45% | Stepwise extraction yielded monosaccharide derivatives and phenolic compounds. | researchgate.net |
| Lignocellulosic Biomass | Directional microwave-assisted liquefaction | Methyl levulinate | 29.39 wt% | Optimized conditions of 180°C for 40 minutes. | usda.gov |
| Glucose | Catalytic conversion with bifunctional catalysts | Methyl levulinate and levulinic acid | 43.1% | Glucose is preferentially converted to this compound in methanol (B129727). | researchgate.net |
Future Directions and Emerging Research Areas
Integration of Methylglucoside into Nanotechnology Platforms
The integration of this compound into nanotechnology is a rapidly advancing field, with significant potential in medicine and industrial applications. This compound and its derivatives are being utilized to functionalize nanoparticles, creating sophisticated systems for targeted drug delivery and enhanced material performance.
In nanomedicine, glucose-decorated nanoparticles are of particular interest because cancer cells often overexpress glucose transporters (GLUTs). hep.com.cn By attaching glucose derivatives like this compound to nanoparticles, these systems can be designed to specifically target tumor cells. hep.com.cnnih.gov For instance, glucose-conjugated chitosan (B1678972) nanoparticles have been developed for targeted cancer therapy, demonstrating enhanced delivery to tumor cells. hep.com.cn The conjugation of this compound has been shown to improve the solubility and stability of drugs like paclitaxel, enhancing specific delivery to breast cancer cells while minimizing toxicity to normal cells. nih.gov
Researchers have synthesized single-chain glycopolymer nanoparticles (glyco-SCNPs) from this compound-derived monomers. acs.orgnih.gov These water-soluble nanoparticles, typically smaller than 10 nm, are being evaluated for their bioactivity, lectin binding, and cellular uptake efficiency, making them promising candidates for targeted imaging and drug delivery. nih.gov Studies have confirmed cellular uptake in HeLa cells, with the degree of uptake influenced by the specific conjugation point on the glucose moiety. acs.org
Beyond medicine, this compound-based nanotechnology is finding applications in industrial sectors. In the oil and gas industry, nanoparticles are used in drilling fluids to improve performance. google.com Drilling fluids based on this compound have the potential to replace oil-based fluids, which would reduce the environmental impact and costs associated with disposing of oil-contaminated cuttings. researchgate.net
Table 1: Applications of this compound in Nanotechnology
| Application Area | Nanotechnology Platform | Function of this compound | Research Finding |
|---|---|---|---|
| Cancer Therapy | Glucose-Conjugated Chitosan Nanoparticles hep.com.cn | Targeting Ligand | Enhances specific drug delivery to tumor cells overexpressing glucose transporters. hep.com.cn |
| Drug Delivery | Single-Chain Glycopolymer Nanoparticles (glyco-SCNPs) nih.gov | Monomeric Building Block | Creates sub-10 nm nanoparticles for targeted imaging and drug delivery. nih.gov |
| Drilling Fluids | Nanoparticle-based fluids researchgate.net | Base Fluid Component | Potential to replace oil-based fluids, reducing environmental impact. researchgate.net |
| Drug Formulation | Nanoparticulate Formulations google.com | Surface Stabilizer | Used in nanoparticulate drug formulations to improve bioavailability. google.com |
Development of Advanced Functional Materials from this compound
Derived from renewable resources like corn, this compound is a foundational ingredient for a new generation of advanced functional materials, particularly polymers and surfactants. lubrizol.com Its derivatives are prized for their performance, mildness, and biodegradability. rsc.org
This compound is used to create a variety of non-ionic surfactants and emulsifiers. rsc.orglubrizol.com By reacting this compound with fatty acids or fatty acid methyl esters, manufacturers produce this compound esters which are effective emulsifiers in the food, cosmetic, and pharmaceutical industries. rsc.orgpageplace.de Ethoxylated methyl glucosides, such as PEG-120 Methyl Glucose Dioleate, are widely used as thickeners and surfactants in personal care products. lubrizol.comatamanchemicals.com These derivatives are known for their efficiency and mildness, making them suitable for sensitive skin applications. lubrizol.com
The development of glycopolymers from this compound derivatives is another active area of research. These polymers are being synthesized for various biological applications. unifi.it For example, this compound-derived monomers have been converted into polymerizable forms like allyl ethers and acrylates, which can then be copolymerized with other monomers to create materials with specific properties. unifi.it Furthermore, researchers have synthesized methyl glucoside polyesters through solvent-free interesterification, creating bio-based polyesters with potential applications as fat substitutes or in other material contexts. researchgate.net
Table 2: Functional Materials Derived from this compound
| Material Type | Derivative Example | Synthesis Method | Key Function / Application |
|---|---|---|---|
| Emulsifier | Methyl Glucose Sesquistearate lubrizol.comlubrizol.com | Esterification | Stabilizes oil-in-water and water-in-oil emulsions in cosmetics. lubrizol.comlubrizol.com |
| Thickener | PEG-120 Methyl Glucose Dioleate lubrizol.com | Ethoxylation, Esterification | Increases viscosity in shampoos and cleansers. lubrizol.com |
| Glycopolymer | Poly(allyl methyl D-glucopyranoside-co-vinyl acetate) unifi.it | Copolymerization | Creates green polymers for biological applications. unifi.it |
| Polyester (B1180765) | Methyl Glucoside Polyester researchgate.net | Interesterification | Forms bio-based polyesters from renewable resources. researchgate.net |
Applications of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing biotechnology and chemical research, and their application to carbohydrate science is a burgeoning field with significant implications for this compound. mdpi.com While direct ML models for this compound are still emerging, the advancements in the broader field of glycoscience are directly applicable. openreview.net
ML is also accelerating the discovery and engineering of enzymes crucial for synthesizing and modifying glucosides. acs.org Machine learning models can analyze vast protein sequence databases to identify relationships between sequence, structure, and function. nih.gov This has been successfully applied to glycoside hydrolases, the enzymes that break down glycosidic bonds, to discriminate between different functional subtypes with high accuracy. nih.gov Such tools can be used to discover or design novel enzymes for more efficient synthesis of specific this compound derivatives. researchgate.net Furthermore, ML is being used to predict the outcomes of enzymatic reactions, optimizing conditions for biocatalysis. acs.org
Table 3: AI and Machine Learning in Carbohydrate and Glucoside Research
| Application Area | AI/ML Technique | Purpose | Relevance to this compound |
|---|---|---|---|
| Structural Analysis | Quantum Tunneling with AI acs.org | Isomer Identification | Enables high-throughput, sensitive discrimination of this compound anomers and stereoisomers. acs.org |
| Enzyme Discovery | Random Forest Models, GNNs nih.gov | Sequence-Function Relationship | Accelerates the discovery and design of specific enzymes (e.g., glycosyltransferases) for this compound synthesis and modification. nih.gov |
| Biocatalysis | Predictive Modeling researchgate.net | Optimization of Synthesis | Can predict reaction yields and guide the rational design of biosynthetic pathways for this compound derivatives. researchgate.net |
| Health & Medicine | Deep Learning, Neural Networks diabetes.orgnih.gov | Disease Management | AI models for glucose monitoring and diabetes management can provide a framework for studying the biological effects of glucose derivatives. diabetes.orgnih.gov |
Innovations in Sustainable Chemical Manufacturing Processes
The production of this compound and its derivatives is undergoing a green transformation, driven by the principles of sustainable chemistry. Innovations are focused on using renewable feedstocks, employing enzymatic catalysts, and utilizing greener solvents to reduce the environmental footprint of manufacturing processes.
A key area of innovation is the direct conversion of biomass, such as cellulose (B213188), into this compound. researchgate.netsels-group.eu This approach bypasses the need to first isolate glucose, streamlining the production process. Research has shown that using ionic liquids as solvents can facilitate the dissolution of cellulose, allowing for its efficient alcoholysis into alkyl glucosides with yields up to 86%. sels-group.eu Another novel method uses enzymatic conversion of cellulose pretreated with an amino acid ionic liquid, achieving a 40% yield of methyl β-D-glucoside, compared to just 1.4% from untreated cellulose. researchgate.net
Enzymatic synthesis is increasingly favored over traditional chemical methods for producing this compound esters due to its high selectivity and milder reaction conditions. nih.govdigitellinc.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective biocatalysts for the esterification of this compound with fatty acids. digitellinc.comnih.gov Research is focused on optimizing these enzymatic processes by exploring greener solvents like propylene (B89431) carbonate and improving product isolation methods to avoid solvent-intensive purification steps. digitellinc.com For example, an optimized process for synthesizing methyl-α-D-glucopyranoside and lauric acid using acetonitrile (B52724) as a solvent achieved an 87% yield in just 4 hours. digitellinc.com
The development of cleaner synthesis routes is a continuous effort. Traditional methods often rely on strong acid catalysts like sulfuric or hydrochloric acid. google.com Modern approaches aim to replace these with solid acid catalysts, such as sulfonated carbons or zeolites, which are reusable and less corrosive, contributing to a more sustainable and economically viable manufacturing process. rsc.orgresearchgate.net
Table 4: Sustainable Manufacturing Processes for this compound
| Process | Innovation | Key Finding | Sustainability Benefit |
|---|---|---|---|
| Feedstock Conversion | Direct enzymatic conversion of pretreated cellulose researchgate.net | 40% yield of methyl β-D-glucoside from cellulose. researchgate.net | Utilizes abundant, inedible biomass as a direct raw material. researchgate.net |
| Ester Synthesis | Lipase-catalyzed esterification in green solvents digitellinc.com | 87% monoester yield in 4 hours using an optimized process. digitellinc.com | Replaces harsh chemical catalysts with biodegradable enzymes and reduces hazardous solvent use. digitellinc.com |
| Catalysis | Use of solid acid catalysts sels-group.euresearchgate.net | High yields (up to 86%) of alkyl glucosides from cellulose using a solid catalyst. sels-group.eu | Enables catalyst recycling, reduces waste, and minimizes corrosion issues. researchgate.net |
| Purification | Crystallization and precipitation processes nih.gov | A general method was developed to purify monoacrylate product from unreacted sugar. nih.gov | Reduces reliance on solvent-heavy chromatographic purification. nih.gov |
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing methylglucoside derivatives?
this compound derivatives are typically synthesized via condensation reactions between glucose and methanol under controlled conditions (e.g., acid catalysis). Structural characterization requires techniques like nuclear magnetic resonance (NMR) to confirm glycosidic bond formation and mass spectrometry (MS) for molecular weight validation. Purity assessments should include high-performance liquid chromatography (HPLC) with refractive index detection . For alkylated derivatives (e.g., tetramethyl α-methylglucoside), methylation protocols involving repeated alkylation and hydrolysis steps are critical to avoid incomplete substitution .
Q. How can researchers distinguish this compound from structurally similar glycosides in biochemical assays?
Use competitive inhibition assays with lectins or enzymes specific to glucose moieties. For example, α-methylglucoside competes with glucose-binding lectins like Lens culinaris agglutinin (LCA), which can be quantified via fluorescence polarization or affinity chromatography . Differential scanning calorimetry (DSC) or X-ray crystallography may resolve structural ambiguities in enzyme-substrate interactions .
Q. What are the primary biochemical roles of this compound in cellular uptake studies?
this compound is a non-metabolizable glucose analog used to study carbohydrate transport mechanisms. In bacterial systems, its uptake via phosphoenolpyruvate-dependent phosphotransferase systems (PTS) can be tracked using radiolabeled (e.g., ³H/¹⁴C) derivatives. Transport kinetics are analyzed by measuring intracellular accumulation rates under varying substrate concentrations .
Advanced Research Questions
Q. How can conflicting data on this compound’s enzyme inhibition mechanisms be resolved?
Contradictions in inhibition studies (e.g., 4-alpha-glucanotransferase inactivity on this compound) may arise from differences in assay conditions or enzyme isoforms. Employ a dual approach:
- Kinetic analysis : Compare Michaelis-Menten parameters (Km, Vmax) with and without this compound.
- Structural modeling : Use molecular docking simulations to assess binding affinity and steric hindrance at active sites . Cross-validate findings with mutational studies (e.g., active-site residue substitutions) to isolate inhibitory pathways .
Q. What experimental designs are optimal for investigating this compound’s role in modulating lung cancer signaling pathways?
In vitro models (e.g., A549 lung adenocarcinoma cells) can assess this compound’s impact on apoptosis or metastasis-related markers (e.g., Caspase-3, MMP-9). Combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis (KEGG/GO) to identify regulated genes. In vivo studies should use xenograft models with this compound administered via controlled delivery systems (e.g., osmotic pumps) to ensure stable plasma concentrations .
Q. How should researchers address discrepancies in this compound’s transport kinetics across different biological systems?
Variability in transport data (e.g., linear uptake over wide concentration ranges vs. saturation kinetics) may reflect species-specific PTS components or membrane permeability differences. Standardize protocols by:
- Preloading experiments : Use radiolabeled this compound to distinguish passive diffusion from active transport .
- Membrane fractionation : Isolate cytoplasmic and membrane-bound pools to quantify phosphorylated vs. free this compound .
Methodological Guidance for Data Interpretation
Q. What statistical frameworks are appropriate for analyzing this compound-related data with high variability?
- Mixed-effects models : Account for batch-to-batch variability in synthetic yields or biological replicates.
- Bland-Altman plots : Compare measurement techniques (e.g., HPLC vs. enzymatic assays) to identify systematic biases . Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance .
Q. How can researchers ensure reproducibility in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
